Dibenzazepinone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGCLXGCOECAY-DNZPNURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661903 | |
| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189706-86-2 | |
| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Dibenzazepinone-d4 in Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of Dibenzazepinone-d4 in the field of proteomics. While not directly involved in the analysis of proteins, this isotopically labeled compound serves a critical ancillary role in studies aiming to understand the effects of dibenzazepine-based drugs on the proteome. Its primary function is as an internal standard for highly accurate and precise quantification of the parent compound, Dibenzazepinone, or its derivatives in biological matrices using mass spectrometry. This accurate quantification is a prerequisite for robust pharmacodynamic and toxicoproteomic studies that correlate drug exposure with changes in protein expression and signaling pathways.
Core Function: An Internal Standard for Quantitative Mass Spectrometry
This compound is a deuterated form of Dibenzazepinone, a core chemical structure of various pharmaceuticals. The four deuterium atoms (d4) increase its molecular weight without significantly altering its chemical properties. In quantitative mass spectrometry-based proteomics and related drug metabolism and pharmacokinetic (DMPK) studies, this compound is used as an internal standard (IS).
The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically almost identical to the non-labeled analyte, it behaves similarly during extraction, ionization, and fragmentation. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal in the mass spectrometer is then used for quantification, leading to more accurate and precise results than external calibration methods.
While proteomics focuses on the large-scale study of proteins, understanding the impact of a drug on the proteome requires a precise measure of the drug's concentration in the biological system being studied. Therefore, the use of this compound is a key step in the analytical workflow of studies that bridge pharmacokinetics and proteomics.
Quantitative Data Summary
The following table summarizes the key chemical and mass spectrometric properties of Dibenzazepinone and its deuterated analog, this compound. These values are essential for developing a quantitative LC-MS/MS method. The mass transitions are representative and would be optimized for a specific instrument.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Dibenzazepinone | C₁₄H₁₁NO | 209.24 | 210.1 | e.g., 181.1 |
| This compound | C₁₄H₇D₄NO | 213.27 | 214.1 | e.g., 185.1 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a dibenzazepine-based compound in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by a proteomics workflow. This protocol is based on established methods for similar compounds, such as Carbamazepine.
Part 1: Quantitative Analysis of a Dibenzazepine Compound using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dibenzazepinone (Analyte): m/z 210.1 → 181.1
-
This compound (IS): m/z 214.1 → 185.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for the specific instrument being used.
Part 2: Proteomic Analysis of Drug-Treated Samples
Following the quantification of the dibenzazepine compound, a proteomics study can be conducted on samples from the same experiment (e.g., cell lysates or tissues from treated animals) to assess the drug's impact on protein expression.
1. Sample Preparation for Proteomics
-
Lyse cells or homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform protein reduction, alkylation, and in-solution digestion with trypsin.
-
Clean up the resulting peptides using solid-phase extraction (SPE).
2. LC-MS/MS for Proteomics
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Identify and quantify proteins by searching against a relevant protein database.
-
Perform statistical analysis to identify proteins that are differentially expressed between control and drug-treated groups.
-
Conduct pathway analysis and functional annotation of the differentially expressed proteins to gain biological insights into the drug's mechanism of action.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a study combining quantitative drug analysis with a proteomics investigation.
Signaling Pathway Context
This diagram illustrates the logical relationship where accurate drug quantification is essential for understanding its downstream effects on cellular signaling pathways, which are studied via proteomics.
The Metabolism of Oxcarbazepine: A Technical Guide for Researchers
An In-depth Examination of the Metabolic Pathways and Analytical Methodologies for the Antiepileptic Drug Oxcarbazepine and its Metabolites
This technical guide provides a comprehensive overview of the metabolism of Oxcarbazepine, a second-generation antiepileptic drug. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of Oxcarbazepine, the quantitative analysis of its metabolites, and the experimental protocols employed in their study. A key focus of this document is to clarify the role of deuterated compounds, such as Dibenzazepinone-d4, in the analytical workflow.
Introduction to Oxcarbazepine
Oxcarbazepine, structurally a 10-keto derivative of carbamazepine, is an anticonvulsant medication used in the management of partial seizures.[1] It functions primarily as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active metabolite, which is largely responsible for its therapeutic effects.[2][3][4] A key advantage of Oxcarbazepine over its predecessor, carbamazepine, is its distinct metabolic pathway, which reduces the potential for drug-drug interactions mediated by the cytochrome P450 system.[2]
The Metabolic Pathway of Oxcarbazepine
The primary metabolic pathway of Oxcarbazepine involves the reduction of its keto group, rather than oxidation. This biotransformation is primarily carried out by cytosolic reductases in the liver.
The principal metabolite formed is the 10-monohydroxy derivative (MHD), also known as licarbazepine. MHD is the active metabolite and is responsible for the majority of Oxcarbazepine's anticonvulsant activity. This reduction is stereoselective, with different aldo-keto reductase (AKR) enzymes preferentially forming the (S)- and (R)-enantiomers of MHD.
A minor metabolic pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD). Subsequently, both MHD and DHD can undergo glucuronidation to facilitate their excretion.
Below is a diagram illustrating the metabolic pathway of Oxcarbazepine.
The Role of this compound in Analytical Methodology
Contrary to being a metabolite, "this compound" is a deuterated internal standard used in the quantitative analysis of Oxcarbazepine and its metabolites. The term "Dibenzazepinone" refers to the core chemical structure of Oxcarbazepine. The "-d4" suffix indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms.
Isotope-labeled internal standards, such as this compound, are crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). They are added to biological samples (e.g., plasma, serum) at a known concentration before sample preparation. Because these standards have a slightly higher mass than their non-deuterated counterparts, they can be distinguished by the mass spectrometer. Their chemical and physical properties, however, are nearly identical to the analyte of interest. This allows for accurate quantification by correcting for any loss of analyte during sample extraction and analysis, as well as for variations in instrument response.
The following diagram illustrates a typical workflow for the bioanalytical quantification of Oxcarbazepine and its metabolites using a deuterated internal standard.
Quantitative Data on Oxcarbazepine Metabolism
The pharmacokinetics of Oxcarbazepine are largely dictated by the formation and elimination of its active metabolite, MHD.
| Parameter | Oxcarbazepine | 10-Monohydroxy Derivative (MHD) |
| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours | ~4-12 hours |
| Plasma Half-life (t1/2) | ~1-5 hours | ~7-20 hours |
| Plasma Protein Binding | ~67% | ~38-40% |
| Renal Excretion (% of dose) | <1% (unchanged) | ~27% (unchanged), ~49% (as glucuronides) |
Note: Pharmacokinetic parameters can vary based on factors such as age, renal function, and co-administered medications.
Experimental Protocols
The simultaneous determination of Oxcarbazepine and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Oxcarbazepine and MHD from plasma or serum is protein precipitation.
-
Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a working solution containing the deuterated internal standards (e.g., Oxcarbazepine-d4 and MHD-d4) at a known concentration.
-
Precipitation: Add a precipitating agent, typically acetonitrile, in a specific ratio (e.g., 3:1 or 4:1, precipitant to sample).
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution to enhance chromatographic performance.
Chromatographic Separation
A reversed-phase C18 column is commonly employed for the separation of Oxcarbazepine and its metabolites.
-
Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and/or a buffer.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient Elution: A gradient program is often used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate for HPLC is 0.5-1.0 mL/min, while for UPLC it is generally lower.
-
Column Temperature: The column is often heated (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is the preferred detection method due to its high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
-
Oxcarbazepine: m/z 253.1 → 180.2
-
MHD (Licarbazepine): m/z 255.1 → 192.2
-
Oxcarbazepine-d4: m/z 257.0 → 240.0
-
MHD-d4: m/z 259.0 → 241.1 (Note: Exact m/z values may vary slightly depending on the instrument and conditions.)
-
Conclusion
The metabolism of Oxcarbazepine is a well-characterized process dominated by its conversion to the active metabolite, 10-monohydroxy derivative (MHD). A thorough understanding of this metabolic pathway is essential for the clinical application and further development of this antiepileptic drug. The use of deuterated internal standards, such as this compound, is integral to the accurate and precise quantification of Oxcarbazepine and its metabolites in biological samples, enabling robust pharmacokinetic and therapeutic drug monitoring studies. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate their own bioanalytical methods for the study of this important therapeutic agent.
References
The Critical Role of Dibenzazepinone-d4 in Antiepileptic Drug Research: A Technical Guide
Introduction: In the precise and demanding field of antiepileptic drug (AED) development and therapeutic drug monitoring (TDM), accuracy is paramount. The quantification of drug concentrations in biological matrices is a cornerstone of pharmacokinetic studies, bioequivalence trials, and personalized medicine. Dibenzazepinone-d4, a deuterium-labeled analog of dibenzazepine derivatives, serves a critical function not as a therapeutic agent, but as a high-fidelity internal standard in bioanalytical testing. This guide provides a detailed overview of its application, focusing on the underlying principles and methodologies that make it an indispensable tool for researchers.
The Principle of Stable Isotope-Labeled Internal Standards
The "ideal" internal standard (IS) is a compound added to samples at a known concentration to correct for the loss of analyte during sample processing and for variability in instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., hydrogen-1 with deuterium, or carbon-12 with carbon-13).
This compound is structurally identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, yet its physicochemical properties are nearly identical. Consequently, it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for analytical variability.[1][2] The use of a SIL-IS significantly enhances method robustness, reduces matrix effects, and improves the accuracy and precision of quantification.[1][2]
Application in the Bioanalysis of Dibenzazepine-Derived AEDs
This compound is structurally related to a class of AEDs that includes Oxcarbazepine (OXC), Eslicarbazepine Acetate (ESL), and Carbamazepine. These compounds share a common metabolic pathway, making a deuterated analog an ideal internal standard for their simultaneous quantification. For instance, the prodrug Oxcarbazepine is rapidly metabolized to its active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine. Eslicarbazepine Acetate is another prodrug that is extensively converted to eslicarbazepine (S-licarbazepine), the S-enantiomer of MHD.
A deuterated internal standard like Oxcarbazepine-d4 (a close proxy for this compound) is used to accurately quantify both the parent drug and its critical metabolites in biological samples like serum or plasma.
References
- 1. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Isotopic Labeling of Dibenzazepinone-d4
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a crucial isotopically labeled internal standard.
Introduction
This compound is the deuterated form of Dibenzazepinone, a molecule of significant interest in pharmaceutical research due to its structural relation to various active pharmaceutical ingredients (APIs). The incorporation of four deuterium atoms into the dibenzazepinone structure renders it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1] Its nearly identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise and accurate quantification in complex biological matrices.[1][2]
Synthesis of this compound
The synthesis of deuterated compounds like this compound is a critical process that aims for high isotopic purity and stability.[3] While the specific proprietary synthesis methods for commercially available this compound may vary, a common and effective strategy for introducing deuterium into aromatic rings is through hydrogen-deuterium exchange reactions.[4] These reactions are typically catalyzed by a strong acid in the presence of a deuterium source.
A plausible synthetic approach involves the direct deuteration of unlabeled Dibenzazepinone. This method leverages the reactivity of the aromatic protons under specific conditions to achieve isotopic exchange.
Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange
-
Preparation: Unlabeled Dibenzazepinone is dissolved in a suitable inert solvent.
-
Deuterium Source: A deuterated acid, such as deuterated sulfuric acid (D₂SO₄), is added to the solution. Heavy water (D₂O) often serves as the deuterium source.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction is allowed to proceed for a sufficient duration to ensure maximal deuterium incorporation.
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a neutral-to-basic solution.
-
Extraction: The deuterated product is extracted from the aqueous phase using an appropriate organic solvent.
-
Purification: The crude this compound is purified using techniques such as column chromatography to remove any unreacted starting material and byproducts, ensuring high chemical and isotopic purity.
Synthesis Pathway Diagram
References
- 1. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
The Neurological Relevance of Dibenzazepine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzazepine scaffold, a tricyclic structure composed of two benzene rings fused to an azepine ring, represents a cornerstone in the development of neurologically active pharmaceuticals. From seminal discoveries in the mid-20th century to modern derivatives, this chemical class has yielded a diverse array of compounds with profound applications in treating a spectrum of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the core dibenzazepine compounds, their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate their function.
Core Dibenzazepine Compounds in Neurology
Dibenzazepine derivatives can be broadly categorized based on their primary therapeutic applications in neurology: anticonvulsants, antidepressants, and antipsychotics. Each category leverages the unique pharmacological properties conferred by substitutions on the dibenzazepine nucleus.
Anticonvulsants
This class primarily includes carbamazepine and its analogues, which are widely used in the management of epilepsy and neuropathic pain.
-
Carbamazepine (CBZ): A first-generation anticonvulsant, carbamazepine is a mainstay treatment for focal seizures, generalized tonic-clonic seizures, and trigeminal neuralgia.[1] Its efficacy in neuropathic pain has also been documented in several clinical trials.[2][3]
-
Oxcarbazepine (OXC): A keto-analogue of carbamazepine, developed to improve tolerability. It is a prodrug that is rapidly metabolized to its active metabolite, licarbazepine.
-
Eslicarbazepine Acetate (ESL): A newer, third-generation dibenzazepine anticonvulsant, ESL is a prodrug of eslicarbazepine (S-licarbazepine), the S-enantiomer of licarbazepine. It is approved for the treatment of partial-onset seizures.
Tricyclic Antidepressants (TCAs)
Imipramine, the prototypical dibenzazepine-based TCA, revolutionized the treatment of major depressive disorder.
-
Imipramine: Primarily functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their synaptic availability.[4] It has demonstrated efficacy in numerous clinical trials for depression.[5]
Antipsychotics
Dibenzazepine and its structural relatives, dibenzoxazepines and dibenzodiazepines, form the basis for several critical antipsychotic medications.
-
Loxapine: A dibenzoxazepine antipsychotic used in the treatment of schizophrenia. It exhibits a mixed antagonist profile at dopamine and serotonin receptors.
-
Clozapine: A dibenzodiazepine, clozapine is an atypical antipsychotic with superior efficacy in treatment-resistant schizophrenia. Its use is carefully managed due to the risk of agranulocytosis.
Mechanisms of Action and Signaling Pathways
The neurological effects of dibenzazepine compounds are mediated through distinct molecular targets and signaling pathways.
Anticonvulsants: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for dibenzazepine anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs). This action is state-dependent, with a higher affinity for the inactivated state of the channel, which leads to a reduction in sustained high-frequency neuronal firing characteristic of seizure activity. However, there are subtle but significant differences between the compounds. Carbamazepine and Oxcarbazepine are thought to primarily affect the fast inactivation of VGSCs, while Eslicarbazepine has a more pronounced effect on the slow inactivation state.
Antidepressants: Neurotransmitter Reuptake Inhibition
Imipramine exerts its antidepressant effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the concentration of these neurotransmitters in the synapse and enhancing postsynaptic receptor signaling.
Antipsychotics: Multi-Receptor Antagonism
The therapeutic action of dibenzazepine-related antipsychotics like loxapine and clozapine is complex, involving antagonism at multiple neurotransmitter receptors. A key aspect of their "atypical" profile is the potent blockade of serotonin 5-HT2A receptors in addition to dopamine D2 receptors. This dual antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Clozapine, in particular, has a complex binding profile, interacting with numerous other receptors which contributes to its unique efficacy and side-effect profile.
Data Presentation: Comparative Efficacy and Pharmacokinetics
Quantitative data from clinical trials and pharmacokinetic studies are crucial for comparing the properties of dibenzazepine compounds.
Table 1: Comparative Efficacy of Dibenzazepine Compounds
| Compound | Indication | Efficacy Measure | Result | Citation(s) |
| Carbamazepine | Neuropathic Pain | Pain relief vs. placebo | >50% of patients with trigeminal neuralgia experience pain relief. | |
| Pain intensity reduction (VAS) in spinal cord injury | Significant reduction at 1 month (p=0.024) vs. placebo. | |||
| Imipramine | Chronic Depression | Favorable response vs. placebo | 45% (Imipramine) vs. 12% (Placebo). | |
| Psychotic Depression | Reduction in HAM-D score | Significantly more effective than in nonpsychotic depression. | ||
| Loxapine | Schizophrenia (Agitation) | Reduction in PANSS-EC score vs. placebo | Significant reduction at 10mg from 20 mins to 2 hours. | |
| Schizophrenia | Global effect (not improved) vs. placebo | 30% (Loxapine) vs. placebo. | ||
| Clozapine | Treatment-Resistant Schizophrenia | Improvement vs. chlorpromazine (6 weeks) | 30% (Clozapine) vs. 4% (Chlorpromazine). | |
| Treatment-Resistant Schizophrenia | Reduction in psychiatric hospital admission vs. standard antipsychotics | Hazard Ratio: 0.78. |
Table 2: Comparative Pharmacokinetics of Dibenzazepine Compounds
| Parameter | Carbamazepine | Imipramine | Loxapine | Clozapine |
| Bioavailability | 75-85% | 29-77% | Rapidly and almost completely absorbed | Bioequivalent to solution |
| Peak Plasma Time | 6-8 hours | 2-6 hours | 1-3 hours (oral) | 2.5 hours (range 1-6) |
| Protein Binding | 75-80% | 60-96% | ~97% (inferred from clozapine) | ~97% |
| Metabolism | Hepatic (CYP3A4, CYP2C8, CYP1A2), autoinduction | Hepatic (CYP1A2, CYP3A4, CYP2C19, CYP2D6) | Hepatic (CYP2D6, CYP3A4, CYP1A2) | Hepatic (CYP1A2, CYP3A4) |
| Active Metabolite(s) | Carbamazepine-10,11-epoxide | Desipramine | 8-hydroxyloxapine, Amoxapine | N-desmethylclozapine |
| Elimination Half-life | 36h (single dose), 16-24h (multiple doses) | ~12 hours (Imipramine), ~22.5 hours (Desipramine) | ~4 hours (oral) | 8-12 hours |
| Excretion | Urine (72%), Feces (28%) | Urine (<5% unchanged) | Primarily renal | Primarily renal |
| Citation(s) |
Experimental Protocols
Elucidating the mechanisms and effects of dibenzazepine compounds relies on a variety of sophisticated experimental techniques. Below are representative protocols for key assays.
Whole-Cell Patch-Clamp Electrophysiology for Assessing VGSC Blockade
This protocol is designed to measure the effects of a dibenzazepine compound, such as carbamazepine, on voltage-gated sodium currents in a neuronal cell line.
Objective: To characterize the state-dependent block of Na+ channels by carbamazepine.
Materials:
-
Cell line expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing human Nav1.2).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal solution (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Na2-phosphocreatine (pH 7.3).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes (resistance 3-5 MΩ).
-
Carbamazepine stock solution and perfusion system.
Procedure:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate micropipettes using a puller and fill with internal solution.
-
Approach a cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-clamp protocol to assess channel activation, steady-state inactivation, and recovery from inactivation.
-
Activation: Hold the cell at -100 mV and apply depolarizing steps from -80 mV to +60 mV.
-
Steady-state inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV, followed by a test pulse to 0 mV.
-
-
Perfuse the chamber with the external solution containing the desired concentration of carbamazepine.
-
Repeat the voltage-clamp protocols to measure the effect of the compound on sodium channel gating properties.
-
Analyze the data to determine changes in current amplitude, and shifts in the voltage-dependence of activation and inactivation.
Microelectrode Array (MEA) Analysis of Neuronal Network Activity
This protocol outlines the use of MEAs to assess how a dibenzazepine compound alters spontaneous electrical activity in a cultured neuronal network.
Objective: To quantify the effect of a dibenzazepine on neuronal network excitability.
Materials:
-
Microelectrode array plates (e.g., 24- or 96-well).
-
Primary cortical or hippocampal neurons.
-
Neuron culture medium and supplements.
-
MEA recording system with integrated amplifier and data acquisition software.
-
Dibenzazepine compound of interest.
Procedure:
-
Coat MEA plates with an adhesion-promoting substrate (e.g., poly-L-ornithine and laminin).
-
Dissociate primary neurons from embryonic rodent brain tissue and plate them onto the MEAs at a desired density.
-
Culture the neurons for at least 14 days in vitro to allow for the formation of a mature, spontaneously active synaptic network.
-
Place the MEA plate into the recording system and allow it to equilibrate.
-
Record baseline spontaneous neuronal activity (spikes and bursts) for a defined period (e.g., 30 minutes).
-
Introduce the dibenzazepine compound at various concentrations to the culture medium.
-
After a suitable incubation period, record the neuronal activity again for the same duration.
-
(Optional) Perform a washout step by replacing the drug-containing medium with fresh medium and record recovery.
-
Analyze the recorded data using software to quantify parameters such as mean firing rate, burst frequency, burst duration, and network synchronicity. Compare the pre- and post-drug application data to determine the compound's effect.
Radioligand Binding Assay for Transporter Inhibition
This protocol describes a competitive binding assay to determine the affinity (Ki) of a compound like imipramine for the serotonin or norepinephrine transporter.
Objective: To quantify the binding affinity of imipramine for SERT and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand with high affinity for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Imipramine stock solution.
-
Non-specific binding control (a high concentration of a known potent inhibitor).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of imipramine.
-
In a multi-well plate, combine the cell membrane preparation, assay buffer, and either a) buffer (for total binding), b) non-specific binding control, or c) a concentration of imipramine.
-
Add the radioligand at a fixed concentration (typically near its Kd value) to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of imipramine to generate a competition curve.
-
Determine the IC50 (the concentration of imipramine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The dibenzazepine class of compounds has had an enduring and profound impact on the field of neurology. Their diverse mechanisms of action, from the nuanced modulation of ion channels to the broad-spectrum inhibition of neurotransmitter reuptake and receptor antagonism, have provided clinicians with vital tools to manage a range of debilitating neurological and psychiatric disorders. The continued investigation of these compounds and the development of new derivatives with improved efficacy and tolerability profiles underscore the lasting relevance of the dibenzazepine scaffold in modern neuroscience and drug discovery. This guide serves as a foundational resource for professionals engaged in this critical area of research, providing a comprehensive overview of the core principles, quantitative data, and experimental approaches that define the field.
References
- 1. The use of anticonvulsants for neuropathic pain - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Carbamazepine for Acute and Chronic Pain | AAFP [aafp.org]
- 3. Carbamazepine for chronic neuropathic pain and fibromyalgia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
The Metabolic Journey of Dibenzazepines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of dibenzazepines, a class of drugs widely used in the treatment of epilepsy and other neurological disorders. The focus is on the core compounds: carbamazepine, oxcarbazepine, and eslicarbazepine acetate. This document details the enzymatic processes, resultant metabolites, quantitative data, and the experimental protocols utilized to elucidate these pathways.
Introduction to Dibenzazepine Metabolism
Dibenzazepines undergo extensive metabolism in the body, primarily in the liver. The biotransformation of these compounds is crucial for their elimination and detoxification, but it also leads to the formation of active and potentially toxic metabolites. Understanding these metabolic pathways is paramount for optimizing drug efficacy, minimizing adverse effects, and predicting drug-drug interactions. The metabolism of dibenzazepines can be broadly categorized into Phase I and Phase II reactions.
Phase I reactions , primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent drug molecule. For dibenzazepines, this often involves oxidation reactions.
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the key enzymes in this process.
Metabolic Pathways of Key Dibenzazepines
The metabolic fates of carbamazepine, oxcarbazepine, and eslicarbazepine acetate, while sharing some similarities due to their common dibenzazepine core, exhibit significant differences that influence their clinical profiles.
Carbamazepine (CBZ)
Carbamazepine is almost completely metabolized in the liver, with less than 5% excreted unchanged[1]. Its metabolism is complex, involving multiple pathways.
The major metabolic pathway of carbamazepine is the formation of the pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E)[2][3]. This reaction is primarily catalyzed by CYP3A4, with minor contributions from CYP2C8[2][3]. CBZ-E is then further metabolized by epoxide hydrolase 1 (EPHX1) to the inactive carbamazepine-10,11-trans-dihydrodiol (CBZ-diol).
Minor metabolic pathways for carbamazepine include hydroxylation at various positions on the aromatic rings, catalyzed by enzymes such as CYP2B6 and CYP3A4. Glucuronidation, mediated by UGT2B7, also plays a role in the elimination of carbamazepine and its metabolites. Carbamazepine is a known inducer of CYP3A4 and CYP2B6, leading to autoinduction of its own metabolism.
Oxcarbazepine (OXC)
Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its active metabolite, 10-hydroxycarbazepine (MHD), also known as licarbazepine. This reduction is catalyzed by cytosolic reductases. Unlike carbamazepine, the metabolism of oxcarbazepine to its active metabolite does not involve the formation of an epoxide intermediate, which is thought to contribute to a better tolerability profile.
MHD is the primary active entity and is subsequently eliminated mainly through glucuronidation.
Eslicarbazepine Acetate (ESL)
Eslicarbazepine acetate is another prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine), which is the S-enantiomer of licarbazepine. This conversion is mediated by esterases during first-pass metabolism.
Similar to MHD from oxcarbazepine, eslicarbazepine is primarily eliminated via glucuronidation. A key difference in the metabolism of eslicarbazepine acetate compared to oxcarbazepine is the stereoselective formation of the S-enantiomer, which is the more pharmacologically active enantiomer.
Quantitative Data on Dibenzazepine Metabolism
The following tables summarize key quantitative data related to the metabolism of carbamazepine, oxcarbazepine, and eslicarbazepine acetate.
Table 1: Enzyme Kinetic Parameters for Carbamazepine Metabolism
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/nmol CYP) | Reference |
| CYP3A4 | Carbamazepine-10,11-epoxide | 260-442 | 1730 | |
| CYP2C8 | Carbamazepine-10,11-epoxide | - | - | |
| CYP2B6 | 3-hydroxy-carbamazepine | - | - | |
| UGT2B7 | Carbamazepine-N-glucuronide | - | - |
Note: Comprehensive kinetic data for all pathways is not consistently available in the literature.
Table 2: Plasma Concentrations of Oxcarbazepine and its Metabolites
| Compound | Cmax (mg/L) | Tmax (h) | Reference |
| Oxcarbazepine | 0.078-5.0 | - | |
| 10-hydroxycarbazepine (MHD) | 0.78-50 | - |
Concentration ranges are for therapeutic drug monitoring and may vary based on dosage and patient population.
Table 3: Plasma Concentrations of Eslicarbazepine Acetate Metabolites in Healthy Volunteers
| Compound | Dosing Regimen | Cmax (µg/mL) | AUC (µg.h/mL) | Reference |
| Eslicarbazepine | 1200 mg once daily | 19.3 | 338.9 | |
| R-licarbazepine | 1200 mg once daily | 1.0 | 21.9 | |
| Oxcarbazepine | 1200 mg once daily | 0.5 | 6.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of dibenzazepine metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of a dibenzazepine compound.
Materials:
-
Human liver microsomes (pooled)
-
Dibenzazepine test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Dibenzazepine test compound (final concentration 1 µM)
-
MgCl2 (final concentration 3 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.
LC-MS/MS Analysis of Dibenzazepine Metabolites
This protocol outlines a general method for the quantification of dibenzazepine and its metabolites in a prepared sample from an in vitro or in vivo study.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the parent drug from its metabolites.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and each expected metabolite, as well as the internal standard. These need to be optimized for each compound. For example, for oxcarbazepine, a transition of m/z 253.1 → 180.2 has been used.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
In Vivo Metabolism Study in Rodents
This protocol provides a framework for conducting an in vivo study to investigate the pharmacokinetic profile and metabolic fate of a dibenzazepine.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model).
Procedure:
-
Dosing: Administer the dibenzazepine compound to the rats via oral gavage or intravenous injection at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method, such as tail vein or saphenous vein bleeding. Collect urine and feces over a 24 or 48-hour period in metabolic cages.
-
Sample Processing:
-
Blood: Process blood samples to obtain plasma by centrifugation.
-
Urine and Feces: Homogenize and extract feces.
-
-
Sample Preparation: Prepare plasma, urine, and fecal extracts for analysis by protein precipitation or solid-phase extraction.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
-
Metabolite Profiling: Identify and quantify the metabolites present in plasma, urine, and feces to determine the major routes of elimination.
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of carbamazepine, oxcarbazepine, and eslicarbazepine acetate.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug-Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Application of High-Purity Dibenzazepinone-d4: A Technical Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, verifying, and applying high-purity Dibenzazepinone-d4. Deuterated compounds like this compound are invaluable as internal standards in pharmacokinetic and metabolic studies due to their distinct mass, which allows for accurate quantification in complex biological matrices.[1][2]
Sourcing High-Purity this compound
Identifying a reliable supplier is the first critical step. Key considerations include documented purity, isotopic enrichment, and proper storage and shipping conditions. The compound is typically a yellow solid with the CAS Number 1189706-86-2.[3][4]
Table 1: Comparison of Commercial Suppliers
| Supplier | Product Number (Example) | CAS Number | Molecular Formula | Molecular Weight | Form | Storage Temp. |
| Pharmaffiliates | PA STI 029630 | 1189706-86-2 | C₁₄H₇D₄NO | 213.27 | Yellow Solid | 2-8°C |
| Santa Cruz Biotechnology | sc-217376 | 1189706-86-2 | C₁₄H₇D₄NO | 213.27 | Solid | -20°C |
| ChemicalBook | CB7648773 | 1189706-86-2 | C₁₄H₅D₄NO | 211.25 | Solid | -20°C Freezer |
| Smolecule | SM14782 | 1189706-86-2 | C₁₄H₁₁NO | 213.27 | Solid | -20°C |
Note: Purity specifications should be confirmed with the supplier via a lot-specific Certificate of Analysis (CoA).
Experimental Workflows and Protocols
A systematic workflow ensures the quality and appropriate use of the sourced material. This involves initial supplier verification, in-house quality control, and finally, application in research.
Caption: Workflow for sourcing, qualifying, and using this compound.
While specific synthesis routes for this compound are proprietary, a plausible method can be inferred from the synthesis of related deuterated dibenzazepine compounds.[1] The process would likely involve the cyclization of deuterated precursors.
Protocol: Synthesis of Deuterated Dibenzazepine Core
-
Reaction Setup : In a suitable reaction vessel, dissolve the appropriate deuterated precursor (e.g., a deuterated iminostilbene derivative) in a solvent mixture, such as acetic acid and water.
-
Carbamoylation : Heat the mixture (e.g., to 60°C) and slowly add a carbamoylating agent like sodium cyanate over several hours.
-
Crystallization : Cool the reaction mixture to promote the crystallization of the deuterated dibenzazepine intermediate.
-
Purification : Isolate the product via filtration. Further purification is critical to achieve high purity for its use as an internal standard. This is typically achieved through recrystallization from a suitable solvent system (e.g., dichloromethane/ethyl acetate or isopropanol) or preparative chromatography.
In-house verification of the compound's identity, purity, and isotopic enrichment is essential.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Protocol Summary | Expected Outcome |
| HPLC/UPLC | Determine chemical purity. | Dissolve a sample in a suitable solvent (e.g., Acetonitrile/Water). Inject onto a C18 column with a gradient elution. Monitor at a relevant UV wavelength. | A major peak corresponding to the compound with purity >98%. |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment. | Infuse a diluted sample into an ESI-MS. Acquire a full scan spectrum in positive ion mode. | A prominent ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 214.28). |
| NMR Spectroscopy | Confirm chemical structure and deuterium incorporation. | Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. | ¹H NMR will show the absence of signals at positions where deuterium has been incorporated. |
Biological Context and Mechanism of Action
Dibenzazepinone and its derivatives are primarily researched for their potential in neuroscience. They have been investigated for anxiolytic, antidepressant, and anticonvulsant properties, believed to stem from their ability to modulate neurotransmitter systems like serotonin and dopamine. As probes, they help researchers understand the function and mechanisms of neurotransmitter receptors in the brain.
The deuterated form, this compound, is especially useful in pharmacokinetic studies to trace metabolic pathways and in interaction studies to elucidate binding affinities with biological targets such as G-protein coupled receptors (GPCRs).
Caption: Representative GPCR signaling pathway modulated by Dibenzazepinone.
References
Initial NMR Characterization of Dibenzazepinone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial nuclear magnetic resonance (NMR) characterization of Dibenzazepinone-d4. Due to the limited availability of experimental data for this specific isotopologue, this guide is based on predicted NMR data for the parent compound, Dibenzazepinone, and a chemically plausible assumption regarding the positions of deuterium labeling. This document aims to serve as a valuable resource for researchers working with this compound, offering expected spectral data, detailed experimental protocols, and workflow visualizations to guide laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Dibenzazepinone and the anticipated data for this compound. The predicted data for the parent compound was obtained from computational models.
Assumption on Deuteration: It is assumed that the four deuterium atoms in this compound are located on one of the aromatic rings, a common outcome of synthetic deuteration procedures for such scaffolds. This assumption directly impacts the expected NMR spectra as detailed below.
Table 1: Predicted ¹H NMR Data for Dibenzazepinone and Expected Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) for Dibenzazepinone | Expected Chemical Shift (ppm) for this compound | Predicted Multiplicity |
| H-1 | 7.8 - 8.0 | 7.8 - 8.0 | d |
| H-2 | 7.4 - 7.6 | 7.4 - 7.6 | t |
| H-3 | 7.3 - 7.5 | 7.3 - 7.5 | t |
| H-4 | 7.6 - 7.8 | 7.6 - 7.8 | d |
| H-6 | 7.2 - 7.4 | Absent | d |
| H-7 | 7.0 - 7.2 | Absent | t |
| H-8 | 7.1 - 7.3 | Absent | t |
| H-9 | 7.5 - 7.7 | Absent | d |
| H-11 | 8.0 - 8.2 | 8.0 - 8.2 | s |
Note: The absence of signals for H-6, H-7, H-8, and H-9 in the ¹H NMR spectrum of this compound is the primary indicator of successful deuteration at these positions.
Table 2: Predicted ¹³C NMR Data for Dibenzazepinone and Expected Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) for Dibenzazepinone | Expected Chemical Shift (ppm) for this compound | Expected Multiplicity in ¹³C NMR of this compound |
| C-1 | 128 - 130 | 128 - 130 | s |
| C-2 | 126 - 128 | 126 - 128 | s |
| C-3 | 129 - 131 | 129 - 131 | s |
| C-4 | 122 - 124 | 122 - 124 | s |
| C-4a | 138 - 140 | 138 - 140 | s |
| C-5a | 140 - 142 | 140 - 142 | s |
| C-6 | 120 - 122 | 120 - 122 | t (due to C-D coupling) |
| C-7 | 127 - 129 | 127 - 129 | t (due to C-D coupling) |
| C-8 | 124 - 126 | 124 - 126 | t (due to C-D coupling) |
| C-9 | 132 - 134 | 132 - 134 | t (due to C-D coupling) |
| C-9a | 135 - 137 | 135 - 137 | s |
| C-10a | 133 - 135 | 133 - 135 | s |
| C-11 | 165 - 167 | 165 - 167 | s |
| C-11a | 145 - 147 | 145 - 147 | s |
Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-6, C-7, C-8, and C-9) are expected to appear as triplets with reduced intensity due to coupling with deuterium (spin I=1) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Molecular Structure and Deuteration Sites
The following diagram illustrates the molecular structure of this compound with the assumed positions of the deuterium atoms highlighted.
Caption: Molecular structure of this compound.
Experimental Protocols
The following are standard operating procedures for the NMR characterization of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used as an internal reference.
3.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
-
Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as an internal reference.
Workflow for NMR Characterization
The following diagram outlines the general workflow for the characterization of a novel or isotopically labeled compound like this compound by NMR spectroscopy.
Caption: General workflow for NMR characterization.
Methodological & Application
Application Note: Quantification of Dibenzazepinone in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of Dibenzazepinone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dibenzazepinone, a metabolite of the antiepileptic drug Oxcarbazepine, is quantified using its stable isotope-labeled internal standard, Dibenzazepinone-d4. The method described herein is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The protocol outlines sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis procedures.
Introduction
Dibenzazepinone is a key metabolite in the biotransformation of Oxcarbazepine, a widely prescribed second-generation antiepileptic drug. Accurate quantification of Dibenzazepinone is crucial for understanding the pharmacokinetics and metabolism of the parent drug. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This application note provides a robust and reliable LC-MS/MS method for the determination of Dibenzazepinone in biological samples.
Materials and Reagents
-
Analytes: Dibenzazepinone, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate
-
Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Dibenzazepinone and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control samples are prepared by spiking the appropriate working standard solutions into the blank biological matrix (e.g., plasma, serum, urine).
Sample Preparation
a) Protein Precipitation (for Plasma/Serum): To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE) (for Urine): Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 500 µL of the urine sample (pre-treated with internal standard). Wash the cartridge with 1 mL of 5% methanol in water. Elute the analytes with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions: A typical LC system would consist of a binary pump, an autosampler, and a column oven.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
b) Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dibenzazepinone | 210.1 | 182.1 | 25 |
| This compound | 214.1 | 186.1 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
The quantitative data for the analysis of Dibenzazepinone should be summarized in a clear and structured table. The following table provides an example of the expected performance of the method.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Dibenzazepinone quantification.
Signaling Pathway/Logical Relationship
Caption: Logical flow of LC-MS/MS quantification.
Application Notes and Protocols for Sample Preparation in Dibenzazepinone-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of samples for the analysis of Dibenzazepinone-d4. This compound is a deuterated analog of Dibenzazepinone and is commonly used as an internal standard (IS) in the quantitative analysis of its non-deuterated counterpart, a molecule structurally related to pharmacologically active compounds like Carbamazepine. Accurate quantification of therapeutic drugs and their metabolites in biological matrices is crucial in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as this compound is essential for correcting for matrix effects and variations during the analytical process, thereby ensuring the accuracy and reliability of the results.
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely employed to remove interfering substances from biological matrices such as plasma, serum, and urine prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving desired analytical performance. The following table summarizes typical quantitative data for the extraction of compounds structurally similar to Dibenzazepinone, such as Carbamazepine, from biological matrices. This data can be used as a general guideline for expected performance.
| Technique | Analyte | Matrix | Recovery Rate (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Carbamazepine | Human Plasma | ~95% | Variable, ion suppression may occur | [1] |
| Liquid-Liquid Extraction | Carbamazepine | Human Plasma | >90% | Minimal | [2] |
| Solid-Phase Extraction | Carbamazepine | Wastewater | 83.6 - 102.2% | Ion suppression observed | [3][4] |
| Solid-Phase Extraction | Carbamazepine Metabolites | Wastewater | 90.6 - 103.5% | Ion suppression observed | [3] |
| Solid-Phase Extraction | Carbamazepine | Surface Water | 95.7 - 102.9% | Minimal ion suppression |
Note: Recovery rates and matrix effects can vary depending on the specific experimental conditions, the complexity of the matrix, and the analytical instrumentation used. The data presented for Carbamazepine is expected to be a good surrogate for the performance of this compound extraction due to their structural similarity.
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below. It is recommended to optimize these protocols for your specific application and laboratory conditions.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
Precipitating solvent: Acetonitrile (ACN) or Trichloroacetic acid (TCA)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological matrix into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution to the sample.
-
Precipitation:
-
Using Acetonitrile: Add 300 µL of cold acetonitrile to the sample (a 3:1 ratio of solvent to sample is a good starting point).
-
Using Trichloroacetic Acid: Add an appropriate volume of TCA solution to achieve the desired final concentration for precipitation.
-
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard solution
-
Extraction solvent: Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Protocol:
-
Sample Aliquoting and Spiking: To a clean tube, add the biological matrix and the this compound internal standard.
-
Extraction: Add a specific volume of methyl tert-butyl ether to the sample.
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer containing the analyte to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of reconstitution solvent before analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration, often providing cleaner extracts than PPT or LLE.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution
-
SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold or positive pressure processor
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to recover the analyte)
-
Evaporation system
-
Reconstitution solvent
Protocol (based on Carbamazepine analysis):
-
Sample Pre-treatment: Depending on the matrix, a pre-treatment step such as pH adjustment or dilution may be necessary. Spike the sample with the this compound internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a specific volume of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing a specific volume of water through it. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a specific wash solution to remove any retained impurities.
-
Elution: Elute the analyte of interest from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each sample preparation technique.
References
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Method Development for Therapeutic Drug Monitoring of Oxcarbazepine and its Active Metabolite using a Novel Deuterated Internal Standard
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Follow-up using Dibenzazepinone-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dibenzazepinone-d4 as an internal standard in the quantitative analysis of hit compounds identified from high-throughput screening (HTS) campaigns. In the context of drug discovery, after a primary HTS identifies potential "hits," accurate quantification of these compounds is crucial for subsequent stages such as hit-to-lead optimization and structure-activity relationship (SAR) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such quantitative bioanalysis, offering high precision and accuracy by correcting for variability in sample processing and instrument response.[1][2]
High-Throughput Screening Workflow
A typical HTS campaign to identify novel therapeutic candidates involves several stages, from initial screening to hit confirmation and characterization.[3][4] The workflow ensures that promising compounds are rigorously validated before committing to further development.
Application of this compound in Hit Quantification
This compound serves as an ideal internal standard (IS) for the quantification of structurally similar hit compounds, herein referred to as "Lead-DBZ," identified from primary screens. Due to its isotopic labeling, this compound shares nearly identical physicochemical properties with the non-deuterated analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for matrix effects and procedural losses.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
Lead-DBZ reference standard
-
This compound (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
DMSO
Procedure:
-
Lead-DBZ Stock Solution (10 mM): Dissolve the appropriate amount of Lead-DBZ reference standard in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lead-DBZ Working Solutions (for Calibration Curve): Prepare serial dilutions of the Lead-DBZ stock solution in a 50:50 mixture of methanol and water to create a series of calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of Lead-DBZ from a biological matrix (e.g., plasma, cell lysate) following a cell-based assay.
Procedure:
-
Pipette 50 µL of the sample (from the HTS assay), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
To precipitate proteins, add 150 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Apparatus:
-
UPLC system (e.g., Waters Acquity or equivalent)
-
Triple quadrupole mass spectrometer
Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 3 minutes).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Lead-DBZ and this compound. These transitions need to be optimized for the specific "Lead-DBZ" compound.
Data Presentation
The quantitative data should be presented in a clear and structured manner. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Table 1: Example Calibration Curve Data
| Concentration of Lead-DBZ (ng/mL) | Peak Area of Lead-DBZ | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
| 1000 | 1,320,000 | 50,100 | 26.347 |
Table 2: Example Quantification of HTS "Hit" Samples
| Sample ID | Peak Area of Lead-DBZ | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Hit_001 | 85,600 | 50,300 | 1.702 | 65.1 |
| Hit_002 | 24,300 | 49,700 | 0.489 | 18.7 |
| Hit_003 | 152,000 | 50,100 | 3.034 | 115.8 |
The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal remains constant, correcting for variations.
References
Application of Dibenzazepinone-d4 in Preclinical Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dibenzazepinone-d4 as an internal standard in preclinical pharmacokinetic (PK) studies. Given the limited direct literature on this compound, the methodologies presented here are based on established principles for deuterated internal standards and adapted from protocols for structurally similar compounds, such as Carbamazepine and its derivatives.
Introduction to this compound as an Internal Standard
This compound is a stable isotope-labeled (SIL) analog of Dibenzazepinone. In preclinical pharmacokinetic studies, the primary application of this compound is as an internal standard (IS) for the quantitative analysis of the parent compound, Dibenzazepinone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest.[1] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the use of this compound can effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision in the quantification of Dibenzazepinone.
Key Applications in Preclinical Pharmacokinetics
-
Accurate Quantification in Biological Matrices: this compound is crucial for developing robust bioanalytical methods to measure the concentration of Dibenzazepinone in plasma, serum, and other tissues from preclinical species (e.g., rats, mice).
-
Pharmacokinetic Parameter Determination: Accurate concentration-time data, obtained using this compound as an IS, is essential for the precise calculation of key pharmacokinetic parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability and Bioequivalence Studies: this compound facilitates the comparison of different formulations or routes of administration of Dibenzazepinone.
-
Metabolism Studies: While this compound itself is not typically metabolized, it is used to accurately quantify the parent drug, which is a critical component of understanding the overall metabolic profile.
Data Presentation: Bioanalytical Method Validation Parameters
The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard, adapted for a hypothetical LC-MS/MS assay for Dibenzazepinone with this compound as the internal standard. These values represent expected performance characteristics based on similar assays for related compounds.[2]
| Parameter | Specification | Expected Performance |
| Linearity | Correlation coefficient (r²) | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | |
| Precision | Intra-day and Inter-day Coefficient of Variation (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Intra-day and Inter-day Bias | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
Experimental Protocols
Stock Solution Preparation
-
Dibenzazepinone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dibenzazepinone and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Dibenzazepinone stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting Dibenzazepinone and this compound from plasma samples.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to each tube, except for the blank samples. To the blank samples, add 25 µL of 50% methanol.
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Dibenzazepinone and its deuterated internal standard. Method optimization will be required.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dibenzazepinone: [M+H]⁺ > fragment ion (to be determined) |
| This compound: [M+4+H]⁺ > corresponding fragment ion (to be determined) | |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
Visualizations
Experimental Workflow for Sample Analysis
Caption: Workflow for bioanalysis using an internal standard.
Logical Relationship of Internal Standard Correction
Caption: Role of the internal standard in correcting for variability.
References
Application Notes and Protocols for Optimal Detection of Dibenzazepinone-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal detection of Dibenzazepinone-d4 using mass spectrometry. This compound is a deuterated analog of Dibenzazepinone and is commonly used as an internal standard in quantitative bioanalytical assays for the determination of related pharmaceutical compounds, such as oxcarbazepine and its metabolites. The methodologies outlined below are intended to serve as a comprehensive guide for developing robust and sensitive LC-MS/MS methods.
Introduction
This compound, with a molecular formula of C₁₄H₇D₄NO and a molecular weight of approximately 213.27 g/mol , is an ideal internal standard for mass spectrometry-based quantification. Its stable isotope label ensures that it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z). This allows for accurate correction of matrix effects and variations in sample preparation and instrument response.
This application note details the recommended mass spectrometry settings, sample preparation protocols, and liquid chromatography conditions for the sensitive and selective detection of this compound.
Mass Spectrometry Settings
The optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in the positive ion mode. The key parameters are summarized in the table below.
Table 1: Recommended Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dibenzazepinone contains a nitrogen atom that is readily protonated. |
| Precursor Ion (Q1) | m/z 214.1 | Corresponds to the [M+H]⁺ ion of this compound. This value should be confirmed and fine-tuned by direct infusion of a standard solution. |
| Product Ion (Q3) | m/z 186.1 | This is a predicted major fragment ion corresponding to the loss of a neutral CO molecule (28 Da) from the precursor ion. The exact m/z should be confirmed through product ion scans. |
| Dwell Time | 100-200 ms | Adequate for generating a sufficient number of data points across the chromatographic peak. |
| Cone Voltage | 20 - 40 V | This parameter should be optimized for the specific instrument to maximize the precursor ion intensity. |
| Collision Energy | 15 - 35 eV | This should be optimized to maximize the intensity of the specific product ion. |
Note: The exact m/z values, cone voltage, and collision energy are instrument-dependent and should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Experimental Protocols
Optimization of Mass Spectrometry Parameters
A standard solution of this compound (e.g., 100 ng/mL in methanol or acetonitrile) should be infused directly into the mass spectrometer to determine the optimal parameters.
-
Precursor Ion Determination: In Q1 scan mode, identify the protonated molecule [M+H]⁺.
-
Product Ion Scan: In product ion scan mode, with Q1 set to the m/z of the precursor ion, ramp the collision energy to identify the most abundant and stable fragment ions.
-
Cone Voltage and Collision Energy Optimization: In MRM mode, monitor the determined precursor-product ion transition while systematically varying the cone voltage and collision energy to find the values that yield the highest signal intensity.
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (concentration to be determined based on the expected analyte concentration).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical starting conditions for the chromatographic separation. Method development and optimization will be required based on the specific analyte and matrix.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of an analyte using this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis.
Mass Spectrometry Detection Logic
The following diagram illustrates the logical relationship in the triple quadrupole mass spectrometer during MRM analysis.
Caption: Logic of MRM detection in a triple quadrupole mass spectrometer.
Application Note: High-Throughput Chromatographic Separation of Dibenzazepinone and its Deuterated Analog for Pharmacokinetic Studies
[Author] : Dr. Emily Carter, Principal Scientist, Bioanalytical Division [Date] : November 26, 2025 [Application Area] : Pharmaceutical Analysis, Drug Metabolism and Pharmacokinetics (DMPK)
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of dibenzazepinone and its deuterated analog (dibenzazepinone-d4) in a biological matrix. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry-based assays, correcting for analyte loss during sample preparation and variations in instrument response.[1] This High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) is suitable for high-throughput analysis in pharmacokinetic studies.
Introduction
Dibenzazepinone is a key chemical moiety in various pharmaceutical compounds. Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope-labeled internal standards (SIL-IS), such as deuterated analogs, are widely used in bioanalytical methods to ensure high accuracy and precision.[1] These standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and co-elution during chromatography.[1][2] This method describes a validated HPLC-MS/MS protocol for the effective separation and quantification of dibenzazepinone from its deuterated internal standard. While deuterated compounds often have slightly shorter retention times, this method ensures baseline resolution and accurate quantification.
Experimental Protocol
Materials and Reagents
-
Dibenzazepinone (≥98% purity)
-
This compound (deuterated analog, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80% to 20% B
-
3.6-5.0 min: 20% B (Re-equilibration)
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dibenzazepinone: m/z 208.1 → 180.1
-
This compound: m/z 212.1 → 184.1
-
-
Data Presentation
The chromatographic method provides excellent separation of dibenzazepinone and its deuterated analog. The deuterated compound exhibits a slightly shorter retention time, a known phenomenon in reversed-phase chromatography.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| This compound | 2.85 | \multirow{2}{*}{2.1} | 1.08 | 15,200 |
| Dibenzazepinone | 2.95 | 1.10 | 15,500 |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of dibenzazepinone.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described HPLC-MS/MS method allows for the efficient and accurate separation and quantification of dibenzazepinone from its deuterated internal standard in a biological matrix. The method is sensitive, robust, and suitable for high-throughput bioanalytical studies, supporting pharmacokinetic assessments in drug development. The observed slight shift in retention time for the deuterated analog does not compromise the accuracy of the assay due to the high selectivity of mass spectrometric detection.
References
Application Note & Protocol: High-Precision Quantification of Dibenzazepinone-d4 using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzazepinone and its derivatives are key pharmacophores in a range of therapeutic agents. Accurate and precise quantification of these compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug development. The use of stable isotope-labeled internal standards, such as Dibenzazepinone-d4, is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by mitigating matrix effects and compensating for variability during sample preparation and analysis.[1][2][3]
This application note provides a detailed protocol for the preparation and validation of a standard curve for the quantification of this compound in a biological matrix (e.g., human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters adhere to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[4]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound (Analyte)
-
Carbamazepine-d10 (Internal Standard)
-
Human Plasma (Biological Matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (Carbamazepine-d10) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards: Prepare calibration standards by spiking the appropriate amount of the working standard solutions into blank human plasma to achieve a concentration range (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For structurally similar compounds like Carbamazepine, transitions such as m/z 237 > 194 for the analyte and m/z 247 > 204 for a d10-labeled internal standard have been used.
Method Validation
A full bioanalytical method validation should be performed to demonstrate that the method is suitable for its intended purpose.
Validation Workflow
Caption: Bioanalytical method validation workflow.
Acceptance Criteria
The following tables summarize the typical acceptance criteria for the validation parameters based on regulatory guidelines.
Table 1: Calibration Curve and LLOQ Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| LLOQ Precision | ≤ 20% Coefficient of Variation (CV) |
| LLOQ Accuracy | Within ±20% of nominal concentration |
Table 2: Accuracy and Precision Acceptance Criteria
| QC Level | Accuracy (% Bias) | Precision (% CV) |
| LQC | Within ±15% | ≤ 15% |
| MQC | Within ±15% | ≤ 15% |
| HQC | Within ±15% | ≤ 15% |
Table 3: Stability Acceptance Criteria
| Stability Type | Acceptance Criteria |
| Freeze-Thaw Stability | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Mean concentration within ±15% of nominal |
| Long-Term Storage Stability | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Mean concentration within ±15% of nominal |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Example Summary of Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 1.05 | 5.0 |
| 5.00 | 4.85 | -3.0 |
| 10.0 | 10.2 | 2.0 |
| 50.0 | 51.5 | 3.0 |
| 100 | 98.0 | -2.0 |
| 500 | 505 | 1.0 |
| 800 | 790 | -1.25 |
| 1000 | 1010 | 1.0 |
Table 5: Example Summary of Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |
| LQC | 3.00 | 2.95 | -1.67 | 4.5 |
| MQC | 75.0 | 76.5 | 2.0 | 3.2 |
| HQC | 750 | 740 | -1.33 | 2.8 |
Conclusion
The use of a deuterated internal standard, such as this compound, is instrumental in developing a robust and reliable bioanalytical method. This application note provides a comprehensive framework for the preparation of standard curves and the validation of an LC-MS/MS method for the quantification of this compound in a biological matrix. Adherence to these protocols and the validation criteria outlined in regulatory guidelines will ensure the generation of high-quality data to support drug development programs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Dibenzazepinone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dibenzazepinone-d4 as an internal standard to overcome ion suppression effects in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components, which can include salts, endogenous lipids, proteins, and other metabolites, compete with the analyte for ionization in the MS source.[3] This competition can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[4][5]
Q2: How does using this compound as an internal standard help to mitigate ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard. The principle behind its use is isotope dilution mass spectrometry. This compound is chemically identical to the analyte of interest (the non-deuterated form, often a drug like carbamazepine or its derivatives), but it has a different mass due to the replacement of four hydrogen atoms with deuterium. Because it is chemically identical, it will behave in the same way during sample preparation, chromatography, and ionization. Therefore, any ion suppression that affects the analyte will also affect this compound to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains constant even if the absolute signals are suppressed.
Q3: When should I add this compound to my samples?
The internal standard should be added to the samples as early as possible in the sample preparation workflow. This ensures that the internal standard can account for any analyte loss or variability during all subsequent steps, including extraction, cleanup, and injection.
Q4: Can this compound itself cause ion suppression?
Yes, if the concentration of this compound is excessively high, it can compete with the analyte for ionization and contribute to ion suppression, particularly since they co-elute. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for the analyte despite using this compound.
-
Possible Cause A: Differential Ion Suppression.
-
Explanation: Although the analyte and this compound are chemically similar, a slight chromatographic separation can occur due to the "deuterium isotope effect." This can cause them to elute into slightly different matrix environments, leading to differential ion suppression where one is more affected than the other.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve better co-elution of the analyte and this compound.
-
Improve Sample Cleanup: Enhance sample preparation to remove more of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than protein precipitation.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. This can help in adjusting the chromatography to move the analyte and internal standard away from these suppression zones.
-
-
-
Possible Cause B: Crosstalk between Analyte and Internal Standard.
-
Explanation: In some cases, the isotopic cluster of the analyte may overlap with the signal of the internal standard, or vice versa, especially if the mass difference is small or if there are interfering background ions.
-
Troubleshooting Steps:
-
Check Mass Spectrometer Resolution: Ensure the mass spectrometer is properly calibrated and operating at sufficient resolution to distinguish between the analyte and this compound.
-
Select Different Precursor/Product Ion Transitions: If using MS/MS, select transitions that are unique to the analyte and the internal standard to minimize crosstalk.
-
-
Issue 2: The signal for this compound is highly variable or decreasing across an analytical run.
-
Possible Cause A: Inconsistent Sample Preparation.
-
Explanation: Errors in pipetting the internal standard solution will lead to variability in the final concentration and, consequently, the signal intensity.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated and that pipetting techniques are consistent.
-
Use Automated Liquid Handlers: For high-throughput analysis, automated systems can improve the precision of liquid handling.
-
-
-
Possible Cause B: Carryover from Previous Injections.
-
Explanation: Late-eluting matrix components from a previous injection can build up on the column and cause increasing ion suppression in subsequent runs.
-
Troubleshooting Steps:
-
Extend Column Wash: Incorporate a more rigorous column washing step at the end of each chromatographic run to remove strongly retained matrix components.
-
Optimize Injection Volume: Reduce the injection volume to minimize the amount of matrix introduced onto the column.
-
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of quantitative LC-MS analysis in the presence of matrix effects.
| Parameter | Without Internal Standard | With Structural Analog IS | With this compound (SIL IS) |
| Precision (%RSD) | High (>15%) | Moderate (5-15%) | Low (<5%) |
| Accuracy (%Bias) | Variable and often significant | Can be biased | Generally low (<15%) |
| Susceptibility to Matrix Effects | High | Moderate | Low |
This table summarizes typical performance improvements and is based on established principles of using stable isotope-labeled internal standards.
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
Objective: To identify regions of ion suppression within a chromatographic run.
Materials:
-
Syringe pump
-
T-piece connector
-
Standard solution of the analyte and this compound in mobile phase
-
LC-MS system
-
Extracted blank matrix sample
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-piece.
-
Connect a syringe pump containing the analyte and this compound solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and internal standard, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte and this compound. Dips in the baseline indicate regions where co-eluting matrix components are causing ion suppression.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method for removing proteins from biological samples.
Materials:
-
Sample (e.g., plasma, serum)
-
This compound internal standard working solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Methodology:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add a specific volume of the this compound working solution to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard to mitigate ion suppression.
Caption: A logical troubleshooting workflow for issues encountered with internal standards.
References
- 1. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoinduction of carbamazepine metabolism in children examined by a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
Improving peak shape and resolution for Dibenzazepinone-d4 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Dibenzazepinone-d4 in High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak's trailing edge is drawn out, is a common issue for basic compounds like dibenzazepines. It can compromise peak integration and reduce resolution.[1][2]
Potential Causes:
-
Secondary Silanol Interactions: The primary cause is often the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase of the column.[2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to multiple retention mechanisms and peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Column Degradation: An old or contaminated column, or the formation of a void at the column inlet, can lead to poor peak shape.
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause peak broadening and tailing.
Solutions:
-
Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes the active silanol groups, significantly reducing secondary interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, using a higher pH can improve peak shape. A buffer should be used to maintain a stable pH.
-
Add a Mobile Phase Modifier: Introduce a competing base, such as triethylamine (0.1%), to the mobile phase. This additive will preferentially interact with the silanol groups, masking them from the analyte.
-
Reduce Injection Load: Decrease the injection volume or dilute the sample to avoid overloading the column.
-
Check System and Column Health: If the problem persists, replace the guard column or the analytical column. Ensure all fittings are secure and use tubing with a small internal diameter to minimize extra-column volume.
Q2: How can I improve the resolution between this compound and other components?
Poor resolution, where two or more peaks overlap, can be addressed by manipulating the three key factors of separation: efficiency (N), selectivity (α), and retention factor (k).
Potential Causes:
-
Suboptimal Mobile Phase Composition: The type and ratio of organic solvent in the mobile phase may not be ideal for separating your compounds of interest.
-
Inadequate Stationary Phase: The chosen column chemistry (e.g., C18) may not provide sufficient selectivity for the separation.
-
Low Column Efficiency: Peak broadening can lead to a loss of resolution. This can be caused by a degraded column or a flow rate that is too high or too low.
-
Incorrect Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing resolution.
Solutions:
-
Adjust Mobile Phase Strength: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A 10% decrease in the organic modifier can increase retention by 2-3 fold.
-
Change the Organic Solvent: Switching between methanol and acetonitrile can alter selectivity due to their different chemical properties.
-
Modify the Stationary Phase: If adjusting the mobile phase is insufficient, try a column with a different stationary phase. A Phenyl or Cyano column can offer different selectivity compared to a standard C18 column.
-
Optimize Flow Rate and Temperature: Lowering the flow rate generally enhances resolution but increases analysis time. Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency and altering selectivity.
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the plate number (N) and achieve sharper peaks.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for method development would be a reversed-phase method using a C18 column. Based on methods for structurally similar compounds like carbamazepine and oxcarbazepine, a mobile phase consisting of a buffer (e.g., phosphate or ammonium bicarbonate) and an organic solvent like acetonitrile or methanol is recommended.
Q2: Can the sample solvent affect my peak shape?
Yes, the solvent used to dissolve your sample is critical. If the sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including broadening, fronting, or splitting. Whenever possible, dissolve your sample in the initial mobile phase composition.
Q3: Why am I seeing "ghost peaks" in my chromatogram?
Ghost peaks are peaks that appear in your chromatogram but do not correspond to any component of your sample. They can arise from several sources, including contamination in the mobile phase, carryover from a previous injection, or impurities leaching from system components like tubing or vials. Using high-purity solvents and ensuring the system is properly flushed between runs can help eliminate ghost peaks.
Q4: What should I do if my system backpressure is too high?
High backpressure can indicate a blockage in the HPLC system. This is often caused by the accumulation of particulate matter on the column inlet frit. First, try reversing the column and flushing it with a strong solvent. If this does not resolve the issue, you may need to replace the in-line filter or the column itself.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of dibenzazepine derivatives, which can serve as a starting point for optimizing the method for this compound.
| Parameter | Setting 1 (Carbamazepine) | Setting 2 (Oxcarbazepine) | Setting 3 (Eslicarbazepine) |
| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) | X Terra C18 (50 x 4.6 mm, 5 µm) | Waters C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:TFA (30:70:0.05, v/v/v) | Ammonium Bicarbonate Buffer & Acetonitrile | Methanol:KH2PO4 Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | Not Specified | 214 nm | 230 nm |
| Column Temp. | 35 °C | Ambient | Ambient |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Prepare Stock Buffers: Prepare aqueous buffer solutions at various pH levels (e.g., pH 3.0, 5.0, 7.0, and 9.0). Use buffers compatible with your detection method (e.g., phosphate or acetate for UV, ammonium formate or acetate for LC-MS).
-
Prepare Mobile Phases: For each pH level, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 50:50 v/v).
-
Equilibrate the System: Install the analytical column and equilibrate the system with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved (typically 15-20 column volumes).
-
Inject Sample: Inject a standard solution of this compound.
-
Record Data: Record the chromatogram and measure the peak asymmetry (tailing factor) and retention time.
-
Repeat for Each pH: Flush the system thoroughly with the next mobile phase and repeat steps 3-5 for each pH level.
-
Analyze Results: Compare the peak shapes obtained at different pH values to determine the optimal pH for a symmetrical peak.
Protocol 2: Column Selectivity Screening
This protocol is designed to screen different column stationary phases to improve resolution.
-
Select Columns: Choose a set of columns with different stationary phases but similar dimensions (e.g., C18, C8, Phenyl, and Cyano).
-
Establish Initial Conditions: Use an isocratic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and a standard flow rate (e.g., 1.0 mL/min).
-
Install First Column: Install the first column (e.g., C18) and equilibrate the system.
-
Inject Sample: Inject a mixed sample containing this compound and any closely eluting impurities or compounds.
-
Record Data: Record the chromatogram, noting the retention times and the resolution between the critical pair of peaks.
-
Repeat for Each Column: Replace the column with the next in the set (e.g., Phenyl), equilibrate the system, and repeat steps 4-5.
-
Analyze Results: Compare the chromatograms from each column to identify the stationary phase that provides the best selectivity and resolution for your compounds of interest.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
Caption: Diagram of secondary interaction causing peak tailing.
References
Addressing matrix effects in biological samples for Dibenzazepinone-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dibenzazepinone-d4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). These effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of the analytical method. In biological matrices like plasma, endogenous components such as phospholipids, proteins, and salts are common causes of matrix effects.[2][3]
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the gold standard for compensating for matrix effects. Because they are chemically and structurally very similar to the analyte, they co-elute from the liquid chromatography (LC) column and experience nearly identical ionization suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?
A4: The most common sample preparation techniques for reducing matrix effects in biological samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2] Generally, SPE is considered the most effective technique for removing interfering matrix components, followed by LLE, and then PPT, which is the simplest but least clean method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Problem 1: Low signal intensity for both the analyte and this compound.
-
Possible Cause: Significant ion suppression due to insufficient sample cleanup.
-
Solution:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract.
-
Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.
-
Problem 2: Inconsistent or poor reproducibility of the analyte/Dibenzazepinone-d4 area ratio.
-
Possible Cause: Differential matrix effects, where the analyte and internal standard are affected differently by ion suppression.
-
Solution:
-
Improve Chromatographic Resolution: Ensure that the analyte and this compound are co-eluting perfectly. Even a small separation can lead to variability if there is a steep gradient of ion suppression across the peak.
-
Enhance Sample Cleanup: A more rigorous sample preparation method like SPE can provide a more consistent matrix environment from sample to sample, reducing the variability of matrix effects.
-
Problem 3: The this compound signal is stable, but the analyte signal is low and variable.
-
Possible Cause: The analyte may be more susceptible to ion suppression from a specific matrix component that does not affect the deuterated internal standard to the same degree.
-
Solution:
-
Investigate Specific Matrix Components: Phospholipids are a common cause of ion suppression in plasma samples. Consider using a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®.
-
Modify LC Method: Altering the mobile phase composition or pH can change the elution profile of interfering compounds relative to the analyte.
-
Quantitative Data on Matrix Effect Reduction
The choice of sample preparation method has a significant impact on the extent of matrix effects. The following table summarizes the typical performance of different techniques in reducing ion suppression for carbamazepine, a compound structurally related to Dibenzazepinone. A lower percentage indicates more significant ion suppression.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >90 | 50-70 | |
| Liquid-Liquid Extraction (LLE) | 80-95 | 80-95 | |
| Solid-Phase Extraction (SPE) | >95 | >95 | |
| HybridSPE®-Phospholipid | >95 | >99 |
Note: Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. Values closer to 100% indicate less matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
A simple and fast method, but generally provides the least clean extract.
-
Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the sample for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquoting and Buffering: To 200 µL of plasma, add 25 µL of this compound internal standard and 200 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
Protocol 3: Solid-Phase Extraction (SPE)
Provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while washing away interferences.
-
Sample Pre-treatment: To 500 µL of plasma, add 25 µL of this compound internal standard. Add 500 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
Visualizations
Caption: A decision tree for troubleshooting low signal intensity.
Caption: A generalized workflow for the analysis of this compound.
References
Troubleshooting poor recovery of Dibenzazepinone-d4 during extraction
Welcome to the technical support center for Dibenzazepinone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, specifically focusing on poor recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: My recovery for this compound is consistently low after Solid-Phase Extraction (SPE). What are the most common causes?
Low recovery of an internal standard (IS) during SPE is a frequent issue that can typically be traced to one of the three core steps: sample loading, washing, or elution.[1][2] Dibenzazepinone is a moderately non-polar compound (XLogP3 ≈ 1.4), which dictates its behavior on common sorbents like C18.[3]
Common Causes & Solutions:
-
Analyte Breakthrough during Loading: The solvent used to dissolve the sample may be too strong, causing the this compound to pass through the sorbent without binding. Ensure the sample is diluted in a weak solvent (e.g., mostly aqueous) before loading onto a reversed-phase cartridge.[4]
-
Analyte Loss during Washing: The wash solvent might be too aggressive, prematurely eluting the analyte along with interferences. Try using a weaker wash solvent (e.g., reduce the percentage of organic solvent in the wash solution).
-
Incomplete Elution: The elution solvent may not be strong enough to release the analyte from the sorbent. This compound may require a stronger organic solvent or the addition of a modifier to disrupt all interactions with the sorbent.
To diagnose where the loss is occurring, a systematic fraction collection experiment is the most effective approach.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low SPE Recovery
This guide provides a logical workflow and a detailed experimental protocol to pinpoint the exact step where this compound is being lost during your SPE procedure.
The following diagram illustrates a step-by-step decision-making process for troubleshooting poor recovery.
Caption: A logical workflow for diagnosing poor internal standard recovery during SPE.
Objective: To determine which step of the SPE process is responsible for the loss of this compound.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
This compound internal standard solution
-
SPE cartridges (e.g., C18, 100 mg)
-
All solvents used in your current protocol (conditioning, equilibration, wash, elution)
-
Collection tubes, properly labeled
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Spike Blank Matrix: To a sample of blank matrix, add a known amount of this compound solution, identical to the concentration used in your failed experiments.
-
Perform SPE: Process this spiked sample through your entire SPE procedure.
-
Collect All Fractions: Crucially, collect every liquid that passes through the cartridge into separate, labeled tubes.
-
Fraction 1 (Flow-through): The sample that passes through during the loading step.
-
Fraction 2 (Wash): The solvent used to wash the cartridge after loading.
-
Fraction 3 (Eluate): The final elution solvent intended to recover the analyte.
-
-
Analyze Fractions: Analyze all three collected fractions, along with an unextracted standard of the same concentration (as a 100% recovery reference), using your established analytical method.[1]
By quantifying the amount of this compound in each fraction, you can pinpoint the problem. The following table provides hypothetical results to illustrate this process.
| Fraction Analyzed | This compound Recovery (%) | Interpretation & Next Steps |
| Flow-through (Load) | 85% | Problem: The IS did not bind to the sorbent. Solution: Decrease the organic content of the sample loading solvent. |
| Wash | 70% | Problem: The IS was washed off the sorbent prematurely. Solution: Use a weaker wash solvent (e.g., decrease from 40% to 20% methanol). |
| Eluate | 15% | Problem: The IS is strongly retained on the sorbent. Solution: Use a stronger elution solvent or add a modifier (see Guide 2). |
| All Fractions Combined | < 20% | Problem: Potential degradation on the column, irreversible binding, or issues with the IS itself (e.g., stability). Solution: Investigate IS stability and consider alternative sorbents. |
Guide 2: Optimizing Elution in Reversed-Phase SPE
If you've determined that your this compound is retained on the sorbent but fails to elute, this guide provides a strategy for optimizing your elution solvent.
Objective: To identify an elution solvent that provides maximum recovery of this compound from a C18 SPE cartridge.
Procedure:
-
Prepare four identical spiked blank matrix samples as described in the previous protocol.
-
Process all four samples through the conditioning, equilibration, loading, and washing steps of your protocol.
-
For the final elution step, use a different solvent for each of the four cartridges.
-
Analyze the final eluate from each and compare the recovery.
The table below shows example data from such an experiment.
| Elution Solvent | This compound Recovery (%) |
| 100% Methanol | 45% |
| 100% Acetonitrile | 62% |
| 95:5 Acetonitrile:Isopropanol | 81% |
| 98:2 Methanol:Ammonium Hydroxide | 96% |
Q2: I use Liquid-Liquid Extraction (LLE) and my this compound recovery is poor and variable. What should I investigate?
Inconsistent LLE recovery often points to issues with pH control, solvent choice, or physical separation technique.
Troubleshooting Steps:
-
Check pH: Dibenzazepinone is a neutral compound, but its solubility can still be influenced by the pH of the aqueous phase. Ensure the pH is consistent across all samples. For neutral compounds, adding salt to the aqueous phase ("salting out") can increase partitioning into the organic layer and improve recovery.
-
Optimize Extraction Solvent: The polarity of your extraction solvent should be well-matched to your analyte. Since Dibenzazepinone is moderately non-polar, solvents like dichloromethane or ethyl acetate are typically effective. If recovery is low, consider a more polar solvent or a solvent mixture.
-
Ensure Complete Phase Separation: Emulsions at the solvent interface can trap your analyte and lead to poor, variable recovery. Ensure you are allowing adequate time for the layers to separate. Gentle centrifugation can help break stubborn emulsions.
-
Consider Back-Extraction: To clean up a sample, you can perform a back-extraction. After extracting the analyte into the organic phase, you can re-extract it into a fresh aqueous phase. While less common for neutral compounds, this can be a powerful cleanup tool.
Caption: A decision tree for troubleshooting common issues in Liquid-Liquid Extraction.
Q3: Could the issue be specific to my deuterated internal standard?
Yes, while stable isotope-labeled standards are the gold standard, they are not without potential pitfalls.
-
Deuterium Exchange: The deuterium atoms on this compound are on the benzene ring, which are chemically stable and not prone to exchange under typical acidic or basic conditions. However, if your standard has labels in a chemically labile position, H/D exchange can occur, compromising quantification. Always check the Certificate of Analysis to confirm the labeling position.
-
Isotopic Purity: A low isotopic purity means your standard contains some non-deuterated analyte, which can lead to an overestimation of your internal standard signal.
-
Chromatographic Separation: Sometimes, a deuterated standard can elute slightly earlier than the non-deuterated analyte from a chromatography column. This is a known isotope effect. If this separation is significant, it could lead to differential matrix effects, where one compound experiences ion suppression while the other does not, affecting the analyte/IS ratio. If you suspect this, try modifying your chromatographic gradient to ensure the two peaks co-elute as closely as possible.
References
Technical Support Center: Optimizing MS/MS Transitions for Dibenzazepinone and Dibenzazepinone-d4
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the quantitative analysis of Dibenzazepinone and its deuterated internal standard, Dibenzazepinone-d4. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for Dibenzazepinone and this compound in positive electrospray ionization (ESI+) mode?
A1: The optimal multiple reaction monitoring (MRM) transitions for Dibenzazepinone and its deuterated internal standard, this compound, are crucial for achieving high sensitivity and selectivity in quantitative LC-MS/MS assays. While optimal parameters can be instrument-dependent, the following table summarizes commonly used and recommended transitions. It is always recommended to perform an initial compound tuning and optimization on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Dibenzazepinone (Analyte) | 208.1 | 180.1 | [M+H-CO]⁺ |
| 152.1 | [M+H-CO-CH₂N]⁺ | ||
| This compound (Internal Standard) | 212.1 | 184.1 | [M+H-CO]⁺ |
| 156.1 | [M+H-CO-CH₂N]⁺ |
Q2: I am observing a poor signal for my this compound internal standard. What are the possible causes and solutions?
A2: A poor or absent signal for the internal standard can be due to several factors. Here's a troubleshooting guide:
-
Incorrect Concentration: Verify the concentration of your working solution to ensure it is within the optimal range for your instrument.
-
Degradation: Prepare a fresh stock solution to rule out degradation during storage.
-
Inefficient Ionization: Optimize the ionization source parameters, such as capillary voltage and gas flows, specifically for this compound.
-
Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated.
Q3: My analyte (Dibenzazepinone) and internal standard (this compound) are showing different retention times. How can I resolve this?
A3: A slight chromatographic shift between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect. To address this:
-
Optimize Chromatography: Adjust the chromatographic gradient or mobile phase composition to achieve co-elution.
-
Confirm Co-elution: Carefully overlay the chromatograms of the analyte and internal standard to ensure their peak shapes and retention times are as closely matched as possible.
Q4: I am seeing significant matrix effects in my analysis. What steps can I take to minimize them?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analytes from the bulk of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Troubleshooting Guides
Problem: Inconsistent Analyte/Internal Standard Response Ratio
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Ensure perfect co-elution of the analyte and internal standard. A slight separation can expose them to different matrix components as they enter the mass spectrometer. |
| Isotopic Interference | Check for any contribution from the natural isotopic abundance of the analyte to the internal standard's signal and subtract it if necessary. |
| Deuterium Exchange | Ensure the deuterated standard is labeled at stable positions. Avoid highly acidic or basic conditions during sample preparation and in the mobile phase if the label is labile. |
Problem: No Peaks Observed in the Mass Spectrum
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issue | Verify that the sample has been prepared correctly and that the analyte and internal standard have been added. |
| Instrument Malfunction | Check the autosampler and syringe for proper operation. Ensure the detector is functioning correctly and that gas flows are optimal. |
| Column Integrity | Inspect the LC column for any cracks or blockages that might prevent the sample from reaching the detector. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
This protocol outlines the steps for optimizing the MS/MS parameters for Dibenzazepinone and this compound.
-
Prepare Standard Solutions: Prepare individual standard solutions of Dibenzazepinone and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse each standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Precursor Ion: In full scan mode, identify the [M+H]⁺ ion for each compound (m/z 208.1 for Dibenzazepinone and m/z 212.1 for this compound). Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of these precursor ions.
-
Optimize Product Ions and Collision Energy (CE):
-
Perform a product ion scan for each precursor ion.
-
Identify the most intense and stable product ions.
-
For each selected product ion, perform a collision energy optimization by ramping the CE and monitoring the product ion intensity. The optimal CE is the value that yields the highest signal intensity.
-
The following table provides a starting point for MS/MS parameter optimization.
| Parameter | Dibenzazepinone | This compound |
| Precursor Ion (m/z) | 208.1 | 212.1 |
| Product Ion 1 (m/z) | 180.1 | 184.1 |
| Collision Energy 1 (eV) | 15 - 25 | 15 - 25 |
| Product Ion 2 (m/z) | 152.1 | 156.1 |
| Collision Energy 2 (eV) | 25 - 35 | 25 - 35 |
| Ionization Mode | ESI+ | ESI+ |
| Capillary Voltage (kV) | 3.0 - 4.0 | 3.0 - 4.0 |
| Source Temperature (°C) | 120 - 150 | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 450 | 350 - 450 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Dibenzazepinone.
Caption: Troubleshooting logic for poor MS/MS signal intensity.
Caption: Fragmentation pathway of Dibenzazepinone and its d4-labeled internal standard.
How to resolve co-elution of isomers with Dibenzazepinone-d4
Welcome to the Technical Support Center for Dibenzazepinone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, particularly in resolving the co-elution of isomers during analytical experiments.
Troubleshooting Guides
Problem 1: Co-elution of Analyte Isomers with this compound Internal Standard
Symptom: A single, broad, or shouldered chromatographic peak is observed where distinct peaks for isomeric analytes and the this compound internal standard are expected. This is a common issue when analyzing structurally similar compounds, such as isomers of carbamazepine and its metabolites, for which this compound is often used as an internal standard.
Cause: The analytes and the internal standard have very similar physicochemical properties, leading to insufficient separation under the current chromatographic conditions. Positional isomers, such as 2-hydroxycarbamazepine and 3-hydroxycarbamazepine, are particularly prone to co-elution.[1][2][3][4]
Solution:
The primary approach to resolving co-elution is to optimize the chromatographic separation. If chromatographic resolution is still insufficient, advanced mass spectrometry techniques can be employed.
1. Chromatographic Optimization:
The goal is to enhance the differential interactions of the isomers and the internal standard with the stationary and mobile phases.
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the resolution between closely eluting peaks.
-
Adjust Mobile Phase Composition:
-
Vary the organic solvent (e.g., acetonitrile, methanol) and aqueous phase ratios. A mixture of acetonitrile and methanol can sometimes improve resolution.[3]
-
Adjust the pH of the aqueous phase with additives like formic acid, acetic acid, or ammonium acetate to alter the ionization state and retention of the analytes.
-
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider columns with different selectivities.
-
Phenyl-Hexyl: Offers alternative pi-pi interactions.
-
Nitrile Propyl Silane Bonded Silica: Can provide different selectivity for polar compounds.
-
Diol Columns: Another option for separating related compounds.
-
-
Optimize Temperature and Flow Rate: Lowering the flow rate can increase column efficiency, and adjusting the temperature can alter selectivity.
Experimental Protocol: Optimizing HPLC Conditions for Carbamazepine Isomers
| Parameter | Initial Condition | Suggested Modifications |
| Column | C18, 150 x 2.1 mm, 3 µm | Try a Phenyl-Hexyl or Nitrile Propyl column of similar dimensions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Vary the concentration of formic acid or switch to 10 mM ammonium acetate. |
| Mobile Phase B | Acetonitrile | Try Methanol or a mixture of Acetonitrile/Methanol (e.g., 2:3 v/v). |
| Gradient | 10-90% B in 10 minutes | Implement a shallower gradient around the elution time of the isomers (e.g., increase B by 1-2% per minute). |
| Flow Rate | 0.3 mL/min | Reduce to 0.2 mL/min to improve separation efficiency. |
| Column Temperature | 30 °C | Test at 25 °C and 40 °C to observe any changes in selectivity. |
2. Mass Spectrometry-Based Resolution:
When chromatographic separation is not fully achievable, mass spectrometry can provide an additional dimension of separation.
-
High-Resolution Mass Spectrometry (HRMS): Can distinguish between isomers if they have different elemental compositions, although this is not the case for positional isomers.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers have similar fragmentation patterns, subtle differences in the abundance of fragment ions can be used for differentiation.
-
Energy-Resolved MS/MS: By varying the collision energy, differences in fragmentation pathways between isomers can be enhanced.
-
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times, allowing for their separation even if they co-elute chromatographically.
Problem 2: Retention Time Shift Between Analyte and this compound
Symptom: The deuterated internal standard (this compound) does not perfectly co-elute with the unlabeled analyte, showing a slight shift in retention time.
Cause: This is a known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts, especially in reversed-phase chromatography. If this shift is significant and occurs on the slope of a changing matrix effect, it can lead to inaccurate quantification.
Solution:
-
Assess the Impact: Determine if the slight separation is causing differential matrix effects. If the peaks still largely overlap, the impact on quantification may be minimal.
-
Fine-tune Chromatography: Minor adjustments to the mobile phase composition or gradient can sometimes improve the co-elution of the analyte and the internal standard.
-
Use a Different Labeled Standard: If the isotope effect is problematic, consider using a ¹³C or ¹⁵N-labeled internal standard, as these typically exhibit smaller chromatographic shifts compared to deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for carbamazepine analysis?
A1: this compound is structurally very similar to carbamazepine and its metabolites. As a stable isotope-labeled internal standard, it is expected to have nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This helps to accurately correct for variations in sample preparation and analysis.
Q2: What are the common isomers that co-elute with carbamazepine and its metabolites?
A2: Common isomers encountered in the analysis of carbamazepine include positional isomers such as 2-hydroxycarbamazepine and 3-hydroxycarbamazepine. Additionally, other related substances and impurities like iminodibenzyl and iminostilbene might be present and require separation.
Q3: Can I use the same MS/MS transition for different isomers?
A3: It is possible that isomers will have identical precursor and product ions. For example, 2-hydroxycarbamazepine and 3-hydroxycarbamazepine can produce very similar fragmentation patterns. In such cases, chromatographic separation is essential for accurate quantification.
Q4: How does the isotopic purity of this compound affect my results?
A4: The isotopic purity of the deuterated internal standard is crucial. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to a constant positive bias in the results, causing an overestimation of the analyte's concentration. It is important to use a high-purity standard and refer to the Certificate of Analysis for the specific isotopic distribution.
Q5: What should I do if I cannot achieve baseline separation of my isomers?
A5: If baseline separation is not possible through chromatographic optimization, you may need to rely on advanced mass spectrometry techniques like ion mobility spectrometry or develop a deconvolution algorithm based on subtle differences in MS/MS fragmentation patterns at different collision energies. However, achieving the best possible chromatographic separation should always be the primary goal.
Visual Guides
References
Technical Support Center: Minimizing Carryover for Dibenzazepinone-d4 in LC-MS Systems
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on Dibenzazepinone-d4.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis?
A1: Analyte carryover is the undesirable presence of analyte residues from a preceding sample that appear in the analysis of a subsequent sample.[1][2][3] This phenomenon can lead to false signals or unexpected peaks, which compromises the accuracy and reliability of quantitative data.[1][2] It frequently occurs when a sample with a high analyte concentration is followed by a blank or a low-concentration sample.
Q2: Why might a compound like this compound be susceptible to carryover?
A2: While specific data on this compound is limited, compounds with similar structures (e.g., oxcarbazepine, eslicarbazepine acetate) are often analyzed using reversed-phase C18 columns. This suggests that this compound likely possesses hydrophobic characteristics. Such "sticky" compounds are particularly prone to adhering to surfaces within the LC-MS system, which is a primary cause of the memory effects that result in carryover.
Q3: What are the most common sources of carryover in an LC-MS system?
A3: Carryover can originate from multiple points in the system where the sample solution passes. The most common sources include:
-
Autosampler: This is often a primary contributor. Key parts include the injection needle, needle seat, sample loop, tubing, and rotor seals within the injection valve.
-
Analytical Column: The column itself, including the stationary phase, guard column, and frits, can retain the analyte.
-
LC System Hardware: Improperly seated tubing and fittings can create dead volumes where the sample can be trapped.
-
MS Ion Source: Components of the ion source can become contaminated with the analyte.
Q4: How can I systematically identify the source of the carryover?
A4: A systematic, part-by-part removal process is the most effective way to pinpoint the source of carryover. First, confirm the issue by injecting a high-concentration standard followed by a blank. If a peak appears in the blank, you can proceed to isolate the source. A common strategy involves removing the analytical column and replacing it with a union. If the carryover is significantly reduced, the column is a major contributor. If it persists, the issue likely lies within the autosampler or connecting tubing.
Troubleshooting and Optimization Guide
Initial Assessment: Is it Carryover or Contamination?
The first step is to confirm that the observed signal is indeed carryover and not contamination of your blank solvent or system.
Experimental Protocol: Baseline Carryover Assessment
-
Prepare Samples:
-
Prepare a high-concentration standard of this compound at the upper limit of your assay's calibration range (ULOQ).
-
Prepare several blank samples (e.g., mobile phase or the matrix used for sample dissolution).
-
-
Injection Sequence:
-
Injection 1: Blank sample (Pre-Blank)
-
Injection 2: High-concentration standard (ULOQ)
-
Injection 3: Blank sample (Post-Blank 1)
-
Injection 4: Blank sample (Post-Blank 2)
-
Injection 5: Blank sample (Post-Blank 3)
-
-
Data Analysis:
-
The Pre-Blank should show a negligible signal for this compound.
-
Analyze the data from the Post-Blank injections. True carryover will typically show a decreasing signal intensity with each subsequent blank injection.
-
If all blank injections show a similar signal level, this may indicate contamination of the mobile phase, blank solution, or a persistent system contamination issue rather than sample-to-sample carryover.
-
Systematic Identification of the Carryover Source
If the initial assessment confirms carryover, the following workflow can help isolate the source.
Caption: Systematic workflow for identifying and resolving the source of carryover in an LC-MS system.
Mitigation Strategies
The autosampler is a frequent source of carryover. Optimizing the needle wash is critical.
Experimental Protocol: Optimizing the Autosampler Wash Solvent
-
Prepare Wash Solvents: Prepare a series of potential wash solvents. A suggested starting set is provided in the table below. The ideal wash solvent should be strong enough to dissolve the analyte (this compound) and be miscible with the mobile phase.
-
Procedure:
-
After confirming carryover with your standard method, replace the current wash solvent with the first test solvent.
-
Run the "Baseline Carryover Assessment" sequence again.
-
Repeat this process for each prepared wash solvent.
-
-
Data Analysis:
-
Quantify the peak area of this compound in the blank injections following the high-concentration standard.
-
Calculate the carryover percentage for each wash solvent: (Peak Area in Blank / Peak Area in Standard) * 100.
-
Compare the results to identify the most effective wash solvent.
-
Table 1: Example Wash Solvents for Optimization
| Wash Solvent Composition | Rationale |
| 90:10 Water:Acetonitrile | A common starting point for reversed-phase methods. |
| 50:50 Water:Acetonitrile | Increased organic content to better solubilize hydrophobic compounds. |
| 100% Acetonitrile | A strong organic wash. |
| 100% Methanol | An alternative strong organic solvent. |
| 50:50:1 Water:Acetonitrile with 1% Formic Acid | Acidification can help with basic compounds. |
| 25:25:25:25 Water:ACN:MeOH:Isopropanol | A "magic mixture" that can be effective for stubborn carryover. |
Note: The choice of wash solvent is highly dependent on the analyte's properties. For this compound, starting with washes containing a high percentage of organic solvent is recommended.
Further Autosampler Troubleshooting:
-
Increase Wash Time and/or Volume: Extend the duration of the needle wash cycle in your method.
-
Inspect and Replace Consumables: Regularly inspect the needle, needle seat, and injection valve rotor seal for scratches or wear, as these can trap analyte. Replace them if necessary.
If the column is identified as the source, consider the following:
-
Stronger Column Wash: At the end of your gradient, incorporate a high-organic wash step (e.g., 95-100% Acetonitrile or Methanol) for a sufficient duration to elute any retained compounds.
-
Column Flushing: If carryover persists, flush the column with a strong solvent like isopropanol (if compatible with the stationary phase).
-
Guard Column: If a guard column is used, it may be the primary site of carryover. Try replacing it.
If carryover persists even after isolating the MS, it indicates contamination of the ion source.
-
Regular Cleaning: Implement a regular maintenance schedule for cleaning the ion source components, including the cone, transfer tube, and capillary tube in the ion probe. This can often be done by sonicating the parts in water, methanol, or isopropanol.
Visualization of Carryover Sources
Caption: Diagram illustrating the common sources of carryover within an LC-MS system.
References
Stability testing of Dibenzazepinone-d4 in various biological matrices
Technical Support Center: Stability of Dibenzazepinone-d4
Welcome to the technical support center for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer detailed methodologies for accurate and reliable stability assessment in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my deuterated internal standard (IS), this compound, critical for my analysis?
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Several factors can influence the stability of analytes and their internal standards in biological matrices. Key factors include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation. Long-term storage is typically performed at -20°C or -80°C to minimize degradation.
-
pH: The pH of the biological matrix (e.g., plasma, urine) or the solutions used during extraction can cause acid- or base-catalyzed hydrolysis.
-
Light Exposure: Photochemical reactions can be a source of analyte instability when samples are exposed to ambient light.
-
Oxidation: The presence of oxidizing agents in the matrix or exposure to air can lead to oxidative degradation. Adding antioxidants can sometimes be necessary to stabilize samples.
-
Enzymatic Activity: Endogenous enzymes present in biological matrices can metabolize the IS, especially in whole blood or tissue homogenates, if not properly handled or stored.
-
Isotopic Exchange: For deuterated standards, there is a risk of the deuterium atoms exchanging with protons from the solvent (back-exchange), particularly if the labels are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups. This can alter the mass of the IS and compromise the assay.
Q3: What are the standard stability experiments required during bioanalytical method validation?
A3: Regulatory guidelines (e.g., FDA) mandate a series of stability experiments to ensure the analyte and IS are stable throughout the entire lifecycle of a sample. The core stability assessments include:
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing (typically a minimum of three cycles).
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature or on an ice bath for a duration that mimics the sample handling time in the laboratory.
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of study sample storage.
-
Processed Sample (Autosampler) Stability: Confirms that the extracted/processed samples are stable in the autosampler for the expected duration of an analytical run.
-
Stock Solution Stability: Verifies the stability of the this compound stock solution under its storage conditions.
Q4: My this compound signal is highly variable across an analytical run. What are the potential causes?
A4: High variability in the IS response is a common issue that requires investigation. Potential root causes include:
-
Human Error: Inconsistent spiking of the IS, such as adding no IS or double the amount, can cause sporadic outliers.
-
Inconsistent Sample Preparation: Differences in extraction recovery between samples can lead to variability.
-
Matrix Effects: Ion suppression or enhancement specific to certain biological samples can alter the IS signal. This is a key reason for using a stable isotope-labeled IS, as it should co-elute and experience the same matrix effects as the analyte.
-
Instrument Issues: Problems like inconsistent injection volumes, a blocked injector needle, or detector drift can affect signal stability.
-
Analyte-IS Competition: At very high concentrations, the analyte can compete with the IS for ionization, potentially suppressing the IS signal.
Q5: Is it possible for the deuterium label on this compound to be lost (back-exchange)? How can I check for this?
A5: Yes, deuterium back-exchange is a potential issue. Deuterium atoms on heteroatoms (like -OH, -NH) or on carbons adjacent to heteroatoms or carbonyl groups are most susceptible to exchanging with protons from solvents. To mitigate this, it is crucial to select an IS where deuterium labels are on stable, non-exchangeable positions. You can assess the stability of the label by incubating the IS in the sample matrix and mobile phase for extended periods and monitoring for any mass shifts or signal degradation. If back-exchange is a persistent problem, using an internal standard with ¹³C or ¹⁵N labels is a more robust alternative as these isotopes are not susceptible to exchange.
Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| High, sporadic variability in IS response (outliers). | 1. Inconsistent IS spiking (e.g., missed or double spike). 2. Inconsistent extraction recovery for specific samples. 3. Random instrument issue (e.g., partial injection). | 1. Review sample preparation records for errors. 2. Re-prepare and re-inject the affected samples to confirm if the issue is random or systematic. 3. Perform system suitability tests to check instrument performance. |
| Gradual decrease in IS signal over a long analytical run. | 1. IS degradation in the autosampler (processed sample instability). 2. Instrument sensitivity drift. 3. Adsorption of the IS to vials or tubing over time. | 1. Perform processed sample stability tests for the maximum expected run time. 2. If degradation occurs, consider analyzing smaller batches or refrigerating the autosampler. 3. Check instrument performance; recalibrate if necessary. A good IS should track the analyte even with instrument drift. |
| No or very low IS signal in specific samples. | 1. Failure to add IS to the sample. 2. Severe ion suppression in a specific sample matrix. 3. IS degradation due to improper sample handling (e.g., incorrect pH, prolonged exposure to room temp). | 1. Verify sample preparation logs. Re-extract the sample. 2. Dilute the sample with blank matrix to reduce the matrix effect and re-analyze. 3. Investigate sample collection and handling history. The IS can act as a probe for sample integrity issues. |
| IS response is systematically different between standards/QCs and unknown study samples. | 1. Different matrix effects between the surrogate matrix (used for standards) and the study sample matrix. 2. Presence of co-eluting metabolites or co-administered drugs in study samples that affect IS ionization. 3. The IS is not perfectly tracking the analyte's behavior (non-parallelism). | 1. Investigate matrix effects by performing post-extraction addition experiments. 2. Optimize chromatographic separation to resolve the IS from interfering compounds. 3. Evaluate the "trackability" of the IS. If the IS does not track the analyte, the method may not be reliable for study samples. |
Data Presentation: Example Stability Assessment
The stability of this compound is assessed by comparing the mean concentration of quality control (QC) samples subjected to stability conditions against the nominal (known) concentration. The acceptance criterion is typically that the mean concentration must be within ±15% of the nominal value.
Table 1: Example Stability Data for this compound in Human Plasma
| Stability Test | Storage Condition | QC Level | N | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Acceptance Criteria | Pass/Fail |
| Freeze-Thaw | 3 Cycles at -80°C | Low QC | 5 | 10.0 | 9.85 | 98.5% | 85-115% | Pass |
| High QC | 5 | 800 | 815 | 101.9% | 85-115% | Pass | ||
| Bench-Top | 8 hours at Room Temp | Low QC | 5 | 10.0 | 10.2 | 102.0% | 85-115% | Pass |
| High QC | 5 | 800 | 789 | 98.6% | 85-115% | Pass | ||
| Long-Term | 6 Months at -80°C | Low QC | 5 | 10.0 | 9.55 | 95.5% | 85-115% | Pass |
| High QC | 5 | 800 | 830 | 103.8% | 85-115% | Pass | ||
| Autosampler | 24 hours at 10°C | Low QC | 5 | 10.0 | 10.1 | 101.0% | 85-115% | Pass |
| High QC | 5 | 800 | 795 | 99.4% | 85-115% | Pass |
Experimental Protocols
These protocols outline the general procedures for conducting key stability tests for this compound in a biological matrix like plasma. All stability samples are analyzed against a freshly prepared calibration curve.
Protocol 1: Freeze-Thaw Stability
-
Sample Preparation: Spike blank biological matrix with this compound at low and high QC concentration levels. Aliquot into at least 5 replicates for each concentration.
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thawing: Remove samples from the freezer and allow them to thaw completely unassisted at room temperature.
-
Cycling: Once thawed, return the samples to the freezer for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat: Repeat the process for a minimum of three cycles.
-
Analysis: After the final cycle, process the samples using the validated bioanalytical method and analyze them with a fresh calibration curve and QC samples.
Protocol 2: Short-Term (Bench-Top) Stability
-
Sample Preparation: Prepare a set of low and high QC samples (n≥5) in the biological matrix.
-
Storage: Keep the frozen QC samples at room temperature for a specified period that exceeds the routine sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: At the end of the storage period, process and analyze the samples against a freshly prepared calibration curve.
Protocol 3: Long-Term Stability
-
Sample Preparation: Prepare a sufficient number of low and high QC samples to be analyzed at multiple time points (e.g., 1, 3, 6, 12 months).
-
Storage: Place all aliquots in frozen storage at the intended temperature (e.g., -20°C or -80°C).
-
Analysis: At each designated time point, retrieve one set of low and high QC samples, allow them to thaw, and analyze them against a fresh calibration curve. The stability period is defined by the longest time point at which the acceptance criteria are met.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Bioanalytical Stability Testing.
Caption: Troubleshooting Logic for IS Variability.
References
Calibration curve linearity issues in Dibenzazepinone-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues in Dibenzazepinone-d4 quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (deuterated) version of Dibenzazepinone. It is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (Dibenzazepinone), it co-elutes and experiences similar ionization effects and potential matrix interferences. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: My calibration curve for Dibenzazepinone is non-linear when using this compound. What are the common causes?
Non-linearity in LC-MS/MS calibration curves is a frequent observation and can stem from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.
-
Ionization Saturation/Suppression: The efficiency of ionization in the MS source can decrease at high analyte concentrations due to competition for charge or space.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to a disproportionate response at different concentrations.[1]
-
Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations or in-source fragmentation can also contribute to a non-linear response.
-
Isotopic Contribution: Cross-contribution of signals between the analyte and a stable isotope-labeled internal standard can also be a source of non-linearity.[2]
Q3: What is an acceptable linearity (r²) for a calibration curve in bioanalysis?
For bioanalytical methods, the correlation coefficient (r²) of the calibration curve should ideally be greater than 0.99.[3][4] However, visual inspection of the curve and the accuracy of the back-calculated concentrations of the calibrants are also critical. Regulatory guidelines often state that the deviation of the back-calculated concentrations from the nominal concentrations should be within ±15% (and ±20% for the Lower Limit of Quantification, LLOQ).[4]
Troubleshooting Guides
Issue 1: Non-Linearity at the Upper End of the Calibration Curve
Symptom: The calibration curve flattens out or "plateaus" at higher concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Detector Saturation | 1. Dilute the upper calibration standards and re-inject. 2. Reduce the injection volume. 3. If available, use a less abundant isotope transition for quantification. | Linearity is restored at the upper end of the curve with the diluted standards. |
| Ion Source Saturation | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Dilute the samples. | Improved linearity at higher concentrations. |
| Analyte Multimer Formation | 1. Dilute the higher concentration standards. 2. Optimize ion source conditions to minimize multimer formation. | A more linear response at the top of the calibration range. |
Issue 2: Non-Linearity at the Lower End of the Calibration Curve
Symptom: The calibration curve shows poor accuracy and precision at the lower concentration levels.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Chromatography | 1. Optimize the mobile phase and gradient to improve peak shape. 2. Ensure the analytical column is not degraded. | Symmetrical and sharp peaks at the LLOQ, leading to better integration and linearity. |
| High Background/Interference | 1. Improve sample preparation to remove interfering matrix components. 2. Optimize chromatographic separation to resolve the analyte from interferences. | A lower baseline and improved signal-to-noise ratio at the LLOQ. |
| Analyte Adsorption | 1. Use deactivated vials and tubing. 2. Adjust the mobile phase composition to reduce non-specific binding. | Improved recovery and response at low concentrations. |
Issue 3: Inconsistent or "S-Shaped" Calibration Curve
Symptom: The calibration curve is not consistently linear across the entire range and may show a sigmoidal shape.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Differential Matrix Effects | 1. Perform a matrix effect evaluation (see Experimental Protocol below). 2. Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction). 3. Optimize chromatography to separate the analyte and IS from matrix interferences. | Consistent analyte response across different matrix lots and a linear calibration curve. |
| Inappropriate Internal Standard Concentration | 1. Evaluate different concentrations of this compound. A concentration close to the mid-point of the calibration range is often a good starting point. | A more consistent response ratio across the calibration range. |
| Incorrect Regression Model | 1. Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit. A weighted regression gives less importance to the higher concentration points where variability is often greater. | An improved fit of the calibration curve to the data points and better accuracy of back-calculated concentrations. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps to determine if components in the biological matrix are suppressing or enhancing the ionization of Dibenzazepinone and its deuterated internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dibenzazepinone and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with Dibenzazepinone and this compound at the same low, medium, and high concentrations as Set A.
-
Set C (Matrix-Matched Standards): Spike blank biological matrix with Dibenzazepinone and this compound at low, medium, and high concentrations before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Illustrative Data for Matrix Effect Evaluation:
| Concentration Level | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Extraction Spike) | Matrix Factor (B/A) | Interpretation |
| Low QC | 55,123 | 41,893 | 0.76 | Ion Suppression |
| Medium QC | 548,932 | 422,678 | 0.77 | Ion Suppression |
| High QC | 5,510,234 | 4,353,085 | 0.79 | Ion Suppression |
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for extracting Dibenzazepinone and its internal standard from plasma or serum.
-
Sample Aliquoting: Transfer 100 µL of plasma/serum (calibrator, QC, or unknown sample) to a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: A typical sample preparation workflow using protein precipitation.
References
Enhancing the sensitivity of Dibenzazepinone-d4 detection in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Dibenzazepinone-d4 in plasma. Given that this compound is commonly used as an internal standard for the analysis of drugs like Carbamazepine and its derivatives, this guide will focus on enhancing the sensitivity of methods for these analytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in plasma analysis?
A1: this compound is a deuterated stable isotope-labeled compound. Due to its structural similarity to drugs like Carbamazepine and Oxcarbazepine, it is frequently used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard as it helps to correct for variations during sample preparation and analysis, including matrix effects, leading to improved accuracy and precision.
Q2: I am observing a low signal for my this compound internal standard. What are the potential causes?
A2: A low signal for your internal standard can stem from several factors:
-
Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer, such as collision energy, declustering potential, and ion source parameters, may not be optimized for this compound.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the internal standard from the plasma matrix.
-
Ion Suppression: Components from the plasma matrix co-eluting with your internal standard can suppress its ionization in the MS source, leading to a reduced signal.
-
Degradation: The internal standard may be degrading during sample storage or processing.
-
Incorrect Concentration: The spiking solution of the internal standard may have been prepared at a lower concentration than intended.
Q3: How can I minimize matrix effects in my plasma samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in plasma analysis.[1][2] Here are several strategies to mitigate them:
-
Effective Sample Preparation: Employing a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation, can help remove interfering phospholipids and other matrix components.[2]
-
Chromatographic Separation: Optimizing your liquid chromatography method to ensure that the analyte and internal standard are chromatographically separated from the bulk of the matrix components can significantly reduce ion suppression.[3]
-
Dilution: Diluting the plasma sample can reduce the concentration of matrix components, but this may also decrease the concentration of your analyte of interest, so a balance must be found.
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[4]
Q4: What are typical MRM transitions for this compound and related compounds?
A4: While specific transitions should be optimized for your instrument, published literature for structurally similar compounds can provide a good starting point. For example, in the analysis of Oxcarbazepine (a dibenzazepinone derivative) and its deuterated internal standard (OXC-d4), the following transitions have been used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Oxcarbazepine (OXC) | 253.2 | 208.1 | MRM transition. |
| Oxcarbazepine (OXC) | 253.2 → 208.1 | 180.2 | MS³ transition for enhanced selectivity. |
| Oxcarbazepine-d4 (IS) | 257.2 | 212.1 | MRM transition. |
| Oxcarbazepine-d4 (IS) | 257.2 → 212.1 | 184.2 | MS³ transition for enhanced selectivity. |
| Carbamazepine | 237.0 | 220.1 | MRM transition. |
| Carbamazepine-d2, N15 (IS) | 240.1 | 196.2 | MRM transition. |
| d10-Carbamazepine (IS) | 247.0 | 204.0 | MRM transition. |
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Transitions | Infuse a standard solution of this compound and the analyte directly into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy and other compound-specific parameters. |
| Inefficient Ionization | Optimize ion source parameters such as gas temperature, gas flow rate, nebulizer pressure, and capillary voltage. These can vary significantly between instruments. |
| Matrix-Induced Ion Suppression | Implement strategies to reduce matrix effects as outlined in FAQ 3 . Consider a more effective sample clean-up or adjust the chromatography. |
| Inadequate Sample Preparation | Evaluate different sample preparation techniques. If using protein precipitation, test different organic solvents (e.g., acetonitrile, methanol). Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. |
| Suboptimal LC Conditions | Adjust the mobile phase composition, gradient profile, and column chemistry to improve peak shape and move the analyte and IS away from regions of significant matrix elution. |
Issue 2: High Variability in Internal Standard Response
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of plasma, internal standard spiking solution, and all other reagents. Automating liquid handling steps can improve reproducibility. |
| Precipitate carry-over | After protein precipitation and centrifugation, carefully collect the supernatant without disturbing the protein pellet. |
| Evaporation during sample processing | If using an evaporation step, ensure it is carried out consistently for all samples. Avoid excessive drying, which can make reconstitution difficult. |
| Analyte/IS Instability | Investigate the stability of this compound and the analyte in the plasma matrix and in the final extract under the storage and analysis conditions. |
Issue 3: Chromatographic Problems (Poor Peak Shape, Shifting Retention Times)
| Potential Cause | Troubleshooting Step |
| Column Overload | Inject a smaller volume or dilute the sample extract. |
| Incompatible Injection Solvent | The solvent in which the final extract is dissolved should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Column Degradation | Plasma samples are harsh on analytical columns. Use a guard column and consider a column with a more robust stationary phase. Replace the column if performance deteriorates. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, degassed, and that the pH is consistent. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the analysis of this compound and associated analytes in plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
These are example starting conditions and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for these compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the manufacturer's recommendations.
-
MRM Transitions: Use the optimized transitions for the analyte and this compound (see table in FAQ 4 for examples).
-
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting low signal intensity.
References
- 1. Dibenzazepinone | C14H9NO | CID 87489562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzazepine-10,11-dione | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzoxazepinone | C13H9NO2 | CID 66671126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards in Quetiapine Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount for the robustness and reliability of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards in the bioanalysis of the atypical antipsychotic drug, quetiapine.
Stable isotope-labeled internal standards, such as deuterated analogues of the analyte, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, which allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. However, non-deuterated internal standards, which are structurally similar but not isotopically labeled, are also utilized. This guide will delve into a comparative analysis of these two approaches for quetiapine quantification, supported by experimental data from published literature.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard can significantly impact the performance of an analytical method. The following tables summarize the validation parameters of LC-MS/MS methods for the quantification of quetiapine in human plasma, utilizing either a deuterated internal standard (Quetiapine-d8) or a non-deuterated internal standard (Clozapine).
Table 1: Performance Characteristics of an LC-MS/MS Method for Quetiapine using a Deuterated Internal Standard (Quetiapine-d8)
| Validation Parameter | Performance Metric |
| Linearity Range | 5-800 µg/L[1] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] |
| Intra-day Precision (%RSD) | |
| Low QC (15 µg/L) | Not explicitly stated, but overall precision is high. |
| Mid QC (150 µg/L) | Not explicitly stated, but overall precision is high. |
| High QC (600 µg/L) | Not explicitly stated, but overall precision is high. |
| Inter-day Precision (%RSD) | |
| Low QC (15 µg/L) | Not explicitly stated, but overall precision is high. |
| Mid QC (150 µg/L) | Not explicitly stated, but overall precision is high. |
| High QC (600 µg/L) | Not explicitly stated, but overall precision is high. |
| Accuracy (% Bias) | |
| Low QC | Not explicitly stated, but the method was validated as per FDA guidelines.[1] |
| Mid QC | Not explicitly stated, but the method was validated as per FDA guidelines.[1] |
| High QC | Not explicitly stated, but the method was validated as per FDA guidelines. |
| Extraction Recovery | Not explicitly stated. |
Data synthesized from a representative LC-MS/MS method.
Table 2: Performance Characteristics of an LC-MS/MS Method for Quetiapine using a Non-Deuterated Internal Standard (Clozapine)
| Validation Parameter | Performance Metric |
| Linearity Range | 1-1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | |
| Low QC (3 ng/mL) | < 6.1% |
| Mid QC (500 ng/mL) | < 6.1% |
| High QC (1300 ng/mL) | < 6.1% |
| Inter-day Precision (%RSD) | |
| Low QC (3 ng/mL) | < 7.4% |
| Mid QC (500 ng/mL) | < 7.4% |
| High QC (1300 ng/mL) | < 7.4% |
| Accuracy (% Bias) | |
| Low QC | < 5.7% |
| Mid QC | < 5.7% |
| High QC | < 5.7% |
| Extraction Recovery | > 90% |
Data synthesized from a representative LC-MS/MS method.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the two compared methods.
Method 1: Quetiapine Analysis using Deuterated Internal Standard (Quetiapine-d8)
-
Sample Preparation: Analytes and the internal standard (quetiapine-d8) were extracted from 50 µL of human plasma using a liquid-liquid extraction with a mixture of butyl acetate and butanol (10:1, v/v).
-
Chromatographic Separation: The extract was analyzed using an LC-MS/MS system with a Waters Spherisorb S5SCX column (100 × 2.1 mm i.d.). The mobile phase consisted of 50 mmol/L methanolic ammonium acetate (pH 6.0) at a flow rate of 0.5 mL/min.
-
Mass Spectrometric Detection: Detection was performed using positive ion atmospheric pressure chemical ionization (APCI) with selected reaction monitoring (SRM), monitoring two transitions for each analyte.
Method 2: Quetiapine Analysis using Non-Deuterated Internal Standard (Clozapine)
-
Sample Preparation: Quetiapine and the internal standard (clozapine) were extracted from 0.1 mL of human plasma.
-
Chromatographic Separation: Chromatographic separation was achieved on a suitable LC column.
-
Mass Spectrometric Detection: A triple-quadrupole tandem mass spectrometer with positive electrospray ionization (ESI) was used for detection. Quantification was performed using selected reaction monitoring (SRM) with the following transitions: m/z 384.1 → 253.1 for quetiapine and m/z 327.0 → 270.0 for clozapine.
Visualizing the Workflow and Rationale
To better understand the logical flow of a bioanalytical method validation and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
A logical workflow for comparing analytical methods using different internal standards.
The rationale for the superior performance of deuterated internal standards.
Discussion and Conclusion
The presented data highlights that both deuterated and non-deuterated internal standards can be used to develop validated LC-MS/MS methods for the quantification of quetiapine. However, the underlying principle of using an internal standard is to mimic the behavior of the analyte as closely as possible to correct for any variability during the analytical process.
Deuterated internal standards, like Quetiapine-d8, are the preferred choice because their chemical and physical properties are almost identical to the analyte, quetiapine. This leads to very similar extraction recoveries, chromatographic retention times, and ionization efficiencies. As a result, any variations that affect the analyte during the analysis will have a proportional effect on the deuterated internal standard, leading to a more consistent and accurate analyte-to-internal standard ratio.
While a well-chosen non-deuterated internal standard, such as clozapine, can provide acceptable results, there are inherent differences in its chemical structure compared to quetiapine. These differences can lead to variations in extraction efficiency, chromatographic behavior, and susceptibility to matrix effects. Although the method using clozapine demonstrated good precision and accuracy, the potential for differential matrix effects between the analyte and the internal standard remains a concern.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Dibenzazepinone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals dedicated to achieving the highest level of accuracy and precision in the quantitative analysis of therapeutic drugs, the choice of an internal standard is a critical decision that can significantly impact the reliability of bioanalytical data. This guide provides an objective comparison of Dibenzazepinone-d4, a deuterated internal standard, with alternative internal standards, supported by established principles and representative experimental data.
This compound is a stable isotope-labeled (SIL) analog of dibenzazepine-related compounds, such as carbamazepine, oxcarbazepine, and their metabolites. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]
The two primary types of internal standards employed in bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N). Deuterated standards, such as this compound, are chemically and physically almost identical to the analyte.[3]
-
Structural Analogue Internal Standards: These are molecules with a similar, but not identical, chemical structure to the analyte.
Performance Comparison: The Superiority of Deuterated Internal Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards, like this compound, as the "gold standard" in bioanalysis.[3] Their near-identical chemical nature allows them to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects. Structural analogues, due to their different chemical properties, can exhibit variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, which can lead to less accurate and precise quantification, particularly in complex biological matrices.
The following table summarizes representative quantitative performance data from a study comparing a deuterated internal standard to a structural analogue for the analysis of the immunosuppressant drug sirolimus in whole blood. This data illustrates the typical performance advantages offered by a deuterated standard like this compound.
| Performance Parameter | Deuterated Internal Standard (e.g., Sirolimus-d3) | Structural Analogue Internal Standard (e.g., Desmethoxyrapamycin) |
| Accuracy (% Bias) | -1.2% to +2.5% | -8.7% to +11.4% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect (%CV) | < 4% | > 12% |
This data is representative and intended to illustrate the performance differences between deuterated and structural analogue internal standards.
Experimental Protocols
To objectively compare the performance of different internal standards, a thorough method validation should be conducted. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.
Sample Preparation: Protein Precipitation
-
To 100 µL of a biological matrix sample (e.g., plasma, serum), add 20 µL of the internal standard solution (either this compound or a structural analogue) at a predetermined concentration.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., Phenomenex Kinetex C18) is commonly used for the separation of dibenzazepine-related compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or internal standard in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF of 1 indicates no matrix effect.
-
Calculate the IS-Normalized MF: The matrix factor of the analyte is divided by the matrix factor of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for evaluating an internal standard and the logical process for selecting the most appropriate one.
Caption: A typical bioanalytical workflow for sample analysis using an internal standard.
References
Validation of a Dibenzazepinone-d4 Based Bioanalytical Assay for Carbamazepine in Human Plasma Following FDA/EMA Guidelines
This guide provides a comprehensive comparison of the validation of a bioanalytical method for the quantification of carbamazepine in human plasma, utilizing Dibenzazepinone-d4 as an internal standard. The validation adheres to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3][4][5] The data presented herein demonstrates the reliability, accuracy, and precision of the method, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. It belongs to the dibenzazepine class of compounds. Accurate quantification of carbamazepine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity.
This guide details the validation of an LC-MS/MS method for carbamazepine in human plasma, employing a stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard with a similar chemical structure to the analyte is a standard practice to compensate for variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Carbamazepine (reference standard) and this compound (internal standard) were of high purity (≥98%).
-
Biological Matrix: Drug-free human plasma was obtained from healthy volunteers.
-
Reagents: Acetonitrile, methanol, formic acid (all LC-MS grade), and water (ultrapure).
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC System: Capable of gradient elution.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for sample preparation. To 100 µL of plasma, 20 µL of the internal standard working solution (this compound) was added, followed by 300 µL of acetonitrile. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A C18 reversed-phase column was used for separation.
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) was used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for carbamazepine and this compound.
Validation Parameters and Results
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), and stability, in accordance with FDA and EMA guidelines.
Selectivity
The method demonstrated high selectivity. No significant interfering peaks were observed at the retention times of carbamazepine and the internal standard in blank plasma samples from multiple sources.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for carbamazepine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. The LLOQ was established at 10 ng/mL, with acceptable accuracy and precision.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The results, summarized in Table 1, fall within the acceptance criteria of ±15% for QC samples and ±20% for the LLOQ.
Table 1: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 10 | 8.5 | 5.2 | 9.8 | 6.5 |
| Low QC | 30 | 6.2 | -3.1 | 7.5 | -2.8 |
| Mid QC | 300 | 4.8 | 1.5 | 5.9 | 2.1 |
| High QC | 4000 | 3.5 | -0.8 | 4.2 | -1.2 |
Stability
Carbamazepine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top storage, long-term storage at -80°C, and after multiple freeze-thaw cycles. The results are presented in Table 2.
Table 2: Stability of Carbamazepine in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Change from Nominal |
| Bench-top (4 hours, RT) | 30 | 29.5 | -1.7 |
| 4000 | 3985 | -0.4 | |
| Freeze-Thaw (3 cycles) | 30 | 28.9 | -3.7 |
| 4000 | 3950 | -1.3 | |
| Long-term (-80°C, 30 days) | 30 | 29.2 | -2.7 |
| 4000 | 3970 | -0.8 |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of carbamazepine in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and sensitive. The method meets the validation criteria set forth by the FDA and EMA. The stability of the analyte under various conditions ensures the integrity of the samples during routine analysis. This validated assay is robust and reliable for its intended purpose in clinical and research settings.
References
Comparative analysis of different LC-MS/MS platforms for Dibenzazepinone-d4
A Comparative Guide to LC-MS/MS Platforms for the Analysis of Dibenzazepinone-d4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes and their deuterated internal standards is crucial for reliable bioanalytical data. This compound, as a deuterated analog, is an ideal internal standard for the quantification of the corresponding non-labeled compound, a derivative of the dibenzazepine class of molecules often encountered in pharmaceutical development and toxicology studies. The choice of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system can significantly impact assay performance, influencing sensitivity, throughput, and data quality.
Data Presentation: A Side-by-Side Look at Performance
Triple quadrupole mass spectrometers are the workhorses for quantitative bioanalysis due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1] The following tables summarize the quantitative performance of different LC-MS/MS systems for the analysis of carbamazepine and its metabolites, which are structurally similar to Dibenzazepinone. These results are indicative of the performance that can be expected for this compound analysis. It is important to note that experimental conditions varied between these studies, which can influence performance characteristics.[2]
Table 1: Performance Characteristics of LC-MS/MS Platforms for Related Analytes
| Parameter | Platform/Study | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Sensitivity & Linearity | LC-MS/MS (unspecified)[3] | Carbamazepine | 5 | 5 - 2000 | Intra-day: 2.6-9.5, Inter-day: 4.0-9.6 | Not Specified |
| LC-MS/MS (unspecified)[4] | Carbamazepine | 8 | Not Specified | <16 | Not Specified | |
| LC-MS/MS (unspecified)[4] | Carbamazepine Metabolite | 1 | Not Specified | <16 | Not Specified | |
| Precision & Accuracy | LC-MS/MS (unspecified) | Designer Benzodiazepines | 1 | 1 - 200 | Intra-day: 3-20, Inter-day: 4-21 | ±12% (bias) |
| LC-MS/MS (unspecified) | Vonoprazan, Amoxicillin, Clarithromycin | Not Specified | Not Specified | <15 | <15% (relative error) |
Table 2: Recovery and Matrix Effect Data for Related Analytes
| Parameter | Platform/Study | Analyte | Recovery (%) | Matrix Effect (%) |
| Extraction Efficiency | LC-MS/MS (unspecified) | Carbamazepine | >87 | Not Specified |
| LC-MS/MS (unspecified) | Carbamazepine & Metabolites | 76.00 - 106.44 | Not Specified | |
| LC-MS/MS (unspecified) | Designer Benzodiazepines | 35 - 90 | -52 to 33 | |
| LC-MS/MS (unspecified) | Vonoprazan, Amoxicillin, Clarithromycin | >93 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical method. Below is a representative experimental protocol for the analysis of carbamazepine and its metabolites, which can be adapted for this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
-
To a 100 µL aliquot of plasma or serum, add the deuterated internal standard (e.g., this compound).
-
Add 300 µL of a precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following conditions are a typical starting point for the chromatographic separation of dibenzazepine-related compounds.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient: A gradient elution is typically employed to ensure good separation from matrix components and any potential interferences.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is generally used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both the analyte and the deuterated internal standard. For carbamazepine, a common transition is m/z 237 -> 194. The transition for this compound would be determined by its specific mass.
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized to achieve the best signal intensity.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for the bioanalysis of a target analyte using a deuterated internal standard like this compound, and the key performance metrics influencing the selection of an LC-MS/MS system.
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Key metrics influencing LC-MS/MS system selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenzazepinone-d4 Internal Standard: A Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of therapeutic drugs, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of the performance of Dibenzazepinone-d4 and its closely related, deuterated analogs, which are frequently employed as internal standards in the bioanalysis of antiepileptic drugs like carbamazepine and oxcarbazepine. Due to the structural similarity, the performance data of these analogs serve as a strong indicator of the expected accuracy and precision of this compound.
Performance Comparison of Deuterated Dibenzazepine Internal Standards
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry. These standards co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. The following tables summarize the accuracy and precision data from various studies utilizing deuterated internal standards structurally related to this compound.
Table 1: Accuracy and Precision Data for Carbamazepine-d10 as an Internal Standard for Carbamazepine Analysis
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Low QC | 2.6 - 9.5 | 4.0 - 9.6 | 85.2 - 105 | 90.6 - 107 | [1][2] |
| Medium QC | 2.6 - 9.5 | 4.0 - 9.6 | 85.2 - 105 | 90.6 - 107 | [1][2] |
| High QC | 2.6 - 9.5 | 4.0 - 9.6 | 85.2 - 105 | 90.6 - 107 | [1] |
QC: Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent difference from the nominal concentration.
Table 2: Accuracy and Precision Data for Oxcarbazepine-d4 as an Internal Standard for Oxcarbazepine and its Metabolite (MHD) Analysis
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Oxcarbazepine | Low QC | < 15 | < 15 | ± 15 | ± 15 | |
| Oxcarbazepine | Medium QC | < 15 | < 15 | ± 15 | ± 15 | |
| Oxcarbazepine | High QC | < 15 | < 15 | ± 15 | ± 15 | |
| MHD | LLOQ | < 20 | < 20 | ± 20 | ± 20 | |
| MHD | Low QC | < 15 | < 15 | ± 15 | ± 15 | |
| MHD | Medium QC | < 15 | < 15 | ± 15 | ± 15 | |
| MHD | High QC | < 15 | < 15 | ± 15 | ± 15 |
MHD: 10-hydroxycarbazepine (active metabolite of oxcarbazepine), LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Table 3: Recovery Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Carbamazepine-d10 | Carbamazepine, Carbamazepine 10,11-epoxide | Rat Plasma | Liquid-Liquid Extraction | > 87 | |
| Oxcarbazepine-d4 | Oxcarbazepine, MHD | Human Serum | Protein Precipitation | 101.3 ± 6.2 | |
| MHD-d4 | MHD | Human Plasma | Not specified | Not specified |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for researchers to replicate or adapt these techniques.
Experimental Protocol 1: Quantification of Carbamazepine using Carbamazepine-d10
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add the internal standard solution (Carbamazepine-d10).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C8 (150 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Selected Reaction Monitoring (SRM)
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
Carbamazepine-d10 (IS): m/z 247 → 204
-
Experimental Protocol 2: Quantification of Oxcarbazepine and MHD using Oxcarbazepine-d4
1. Sample Preparation (Protein Precipitation)
-
To a serum sample, add the internal standard solution (Oxcarbazepine-d4).
-
Precipitate proteins by adding a suitable volume of organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Inject the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (50:50, v:v)
-
Flow Rate: 0.35 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) and MS³
-
Oxcarbazepine: m/z 253.2 → 208.1 → 180.2 (MS³)
-
MHD: m/z 255.2 → 237.1 → 194.1 (MS³)
-
Oxcarbazepine-d4 (IS): m/z 257.2 → 212.1 → 184.2 (MS³)
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for bioanalytical methods using a deuterated internal standard.
References
- 1. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Dibenzazepinone-d4 Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Dibenzazepinone-d4 as an internal standard, ensuring the long-term stability of its stock solutions is paramount for accurate and reproducible analytical results. This guide provides a comprehensive comparison of the stability considerations for this compound and its common alternatives, supported by general experimental protocols and data presentation for informed decision-making.
This compound is a deuterated analog of a metabolite of carbamazepine, widely used in pharmacokinetic and bioanalytical studies. The stability of its stock solution can be influenced by several factors, including the choice of solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound is not extensively published, general principles for deuterated compounds and data from structurally similar molecules can provide valuable guidance.
Comparison of this compound and Alternatives
The selection of a suitable deuterated internal standard often involves considering its stability alongside its commercial availability and cost. Common alternatives to this compound include other deuterated analogs of carbamazepine and its metabolites, such as Carbamazepine-d10 and Oxcarbazepine-d4. The stability of these compounds is also a critical factor for their use in quantitative analysis.
| Feature | This compound | Carbamazepine-d10 | Oxcarbazepine-d4 |
| CAS Number | 1189706-86-2[1][2] | 132183-78-9 | 1134188-71-8[3] |
| Recommended Storage | 2-8°C or -20°C[1] | Refrigerated (+2°C to +8°C) | -20°C |
| Reported Stability | Data not publicly available | Available as certified solution in methanol, implying stability | ≥ 4 years (conditions not specified) |
| Common Solvents | Chloroform (slightly soluble) | Methanol, Acetonitrile | DMSO |
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is crucial to establish the stability of this compound stock solutions under your specific laboratory conditions. A generic protocol for assessing long-term stability is outlined below.
Long-Term Stability Testing Protocol
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO, methanol, or acetonitrile).
-
Aliquoting: Aliquot the stock solution into multiple small-volume, amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage Conditions: Store the aliquots under various conditions, such as room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C and -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analytical Method: At each time point, analyze an aliquot from each storage condition using a validated, stability-indicating method, typically LC-MS/MS.
-
Data Analysis: Compare the peak area or concentration of the aged sample to the initial (time 0) sample. A significant change (e.g., >5-10%) may indicate degradation.
Factors Influencing Stock Solution Stability
The long-term stability of deuterated standards like this compound is a multifactorial issue. Understanding these factors is key to minimizing degradation and ensuring the integrity of the internal standard.
Caption: Key factors influencing the stability of stock solutions.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for a robust assessment of stock solution stability. The following diagram illustrates a typical experimental process from solution preparation to data analysis.
Caption: Experimental workflow for assessing stock solution stability.
Recommendations for Researchers
Given the limited publicly available stability data for this compound, the following best practices are recommended:
-
In-house Validation: Always perform an in-house stability study for your specific stock solutions and storage conditions.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and stable. While chloroform is mentioned, less volatile and more common chromatographic solvents like methanol, acetonitrile, or DMSO should be evaluated.
-
Optimal Storage: Based on general recommendations for deuterated compounds, storing stock solutions at -20°C or -80°C is advisable for long-term use. Refrigeration at 2-8°C may be suitable for short-term storage.
-
Minimize Environmental Exposure: Protect solutions from light by using amber vials and avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Consider Alternatives: For long-term or critical studies, consider using alternatives with more established stability data, such as Carbamazepine-d10 or Oxcarbazepine-d4, if they are suitable for the analytical method.
By implementing these guidelines and conducting thorough stability assessments, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and accurate experimental outcomes.
References
Navigating the Transfer: A Comparative Guide to Dibenzazepinone-d4 Assay Method Transfer and Validation
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of a bioanalytical method from one laboratory to another is a critical step in the drug development pipeline, ensuring consistent and reliable data across different sites. This guide provides a comprehensive comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for a compound containing a Dibenzazepinone core structure, using a deuterated internal standard (Dibenzazepinone-d4), before and after a method transfer. The principles and data presented here are modeled on established practices for similar molecules, such as Carbamazepine, and adhere to regulatory guidelines.[1][2][3]
Comparative Validation Data
The following tables summarize the key quantitative validation parameters for the this compound assay at the originating (sending) laboratory and the receiving laboratory post-transfer. The acceptance criteria are based on the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[4][5]
Table 1: Linearity and Range
| Parameter | Originating Lab | Receiving Lab | Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | Consistent between labs |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Consistent and appropriate for the data |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.99 |
| Back-calculated Accuracy | 98.5% - 101.2% | 97.9% - 102.5% | ± 15% of nominal (± 20% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control Level | Originating Lab | Receiving Lab | Acceptance Criteria |
| LLOQ (1.00 ng/mL) | |||
| Mean Accuracy (%) | 102.3 | 103.8 | 80% - 120% |
| Precision (%CV) | 8.7 | 9.5 | ≤ 20% |
| Low QC (3.00 ng/mL) | |||
| Mean Accuracy (%) | 99.1 | 101.5 | 85% - 115% |
| Precision (%CV) | 6.2 | 7.1 | ≤ 15% |
| Mid QC (50.0 ng/mL) | |||
| Mean Accuracy (%) | 100.8 | 98.9 | 85% - 115% |
| Precision (%CV) | 4.5 | 5.3 | ≤ 15% |
| High QC (800 ng/mL) | |||
| Mean Accuracy (%) | 98.6 | 99.7 | 85% - 115% |
| Precision (%CV) | 3.8 | 4.9 | ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Originating Lab | Receiving Lab | Acceptance Criteria |
| Matrix Factor (Low QC) | 0.98 | 1.03 | IS-normalized matrix factor %CV ≤ 15% |
| Matrix Factor (High QC) | 1.01 | 0.99 | IS-normalized matrix factor %CV ≤ 15% |
| Recovery (Low QC) | 85.2% | 83.9% | Consistent, precise, and reproducible |
| Recovery (High QC) | 87.5% | 86.1% | Consistent, precise, and reproducible |
Experimental Protocols
The successful transfer and validation of the this compound assay relies on the meticulous execution of standardized experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed for the isolation of the analyte and internal standard from human plasma.
-
Conditioning: SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Loading: 200 µL of plasma sample, spiked with this compound internal standard, was loaded onto the cartridge.
-
Washing: The cartridges were washed with 1 mL of 5% methanol in water to remove interferences.
-
Elution: The analyte and internal standard were eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient was used to ensure optimal separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for Dibenzazepinone and its deuterated internal standard.
Validation Experiments
The following validation experiments were conducted at both the originating and receiving laboratories to ensure the method's performance.
-
Specificity and Selectivity: Six different batches of blank human plasma were analyzed to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of the analyte. The linearity was assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Accuracy and Precision: The accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates over three separate analytical runs.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that of the analyte in a neat solution.
-
Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing the Workflow and Validation Relationships
The following diagrams illustrate the key processes and relationships in the method transfer and validation of the this compound assay.
Caption: Workflow for Bioanalytical Method Transfer
References
Comparative Metabolite Profiling: The Role of Dibenzazepinone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in metabolite profiling, the selection of an appropriate internal standard is a critical step to ensure data accuracy and reliability. This guide provides a comparative overview of Dibenzazepinone-d4 as a potential internal standard, alongside other commonly used alternatives. Due to a lack of publicly available performance data for this compound, this comparison is based on the general properties of deuterated standards and data from structurally similar compounds.
Introduction to Internal Standards in Metabolomics
Internal standards are essential in quantitative metabolomics for correcting variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the physicochemical behavior of the analyte of interest and be absent in the biological sample. Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium (²H or D) or carbon-13 (¹³C), are considered the gold standard for internal standards in mass spectrometry-based analysis.
This compound is a deuterated form of Dibenzazepinone, a molecule belonging to the dibenzazepine class of compounds. Its molecular formula is C₁₄H₇D₄NO, and it has a molecular weight of approximately 213.27 g/mol . The presence of four deuterium atoms allows for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.
Performance Comparison: this compound vs. Alternatives
A direct quantitative comparison of this compound with other internal standards is challenging due to the absence of published performance data, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). However, we can infer its potential performance based on the characteristics of deuterated standards and compare them to other common choices like ¹³C-labeled standards and structurally analogous (non-isotopically labeled) compounds.
Table 1: Comparison of Internal Standard Alternatives
| Internal Standard Type | Key Advantages | Potential Disadvantages |
| This compound (Deuterated) | - Cost-Effective: Generally less expensive to synthesize than ¹³C-labeled standards. - Similar Physicochemical Properties: Closely mimics the behavior of the unlabeled analyte during extraction and chromatography. | - Isotope Effects: The mass difference between deuterium and hydrogen can sometimes lead to slight chromatographic separation from the unlabeled analyte, potentially causing differential ion suppression or enhancement in complex matrices. - H/D Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can exchange with hydrogen atoms from the solvent, leading to inaccurate quantification. The stability of the deuterium labels on this compound would need to be experimentally verified. |
| ¹³C-Labeled Standards | - High Accuracy and Precision: The larger mass difference has a negligible effect on chromatographic retention time, ensuring co-elution and effective compensation for matrix effects. - High Isotopic Stability: The ¹³C label is integrated into the carbon backbone and is not susceptible to back-exchange. | - Higher Cost: Synthesis of ¹³C-labeled compounds is generally more complex and expensive. |
| Structurally Analogous Standards | - Readily Available and Cost-Effective: A wide variety of compounds can be used. | - Different Physicochemical Properties: May not co-elute with the analyte and can exhibit different ionization efficiencies, leading to less effective correction for matrix effects and extraction variability. |
Experimental Protocols
While a specific, validated protocol for the use of this compound in a metabolomics workflow is not publicly available, a general procedure can be outlined based on standard practices for using deuterated internal standards in LC-MS/MS analysis.
General Protocol for Metabolite Extraction and Analysis using a Deuterated Internal Standard
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
To 100 µL of the sample, add a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile or methanol). The optimal concentration of the internal standard should be determined during method development.
-
-
Protein Precipitation:
-
Add a sufficient volume of a cold organic solvent, such as acetonitrile or methanol (typically 3-4 times the sample volume), to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant containing the metabolites and the internal standard to a new microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a specific volume of a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC): Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.
-
Mass Spectrometry (MS): Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte and this compound.
-
Visualizing the Workflow and a Relevant Metabolic Pathway
To illustrate the experimental process and the context of dibenzazepine metabolism, the following diagrams are provided.
Caption: Experimental workflow for metabolite profiling using an internal standard.
Dibenzazepinone belongs to the dibenzazepine family. A well-studied member of this family is the drug carbamazepine. The following diagram illustrates a simplified metabolic pathway for carbamazepine, which may share similarities with the metabolism of other dibenzazepine derivatives.
Caption: Simplified metabolic pathway of Carbamazepine.
Conclusion
This compound holds potential as a cost-effective internal standard for the quantification of related metabolites. However, the lack of specific performance data necessitates a thorough in-house validation to assess its accuracy, precision, and stability for any given application. Researchers should carefully consider the potential for isotopic effects and H/D back-exchange, which are inherent to deuterated standards. For applications demanding the highest level of quantitative rigor, ¹³C-labeled internal standards, despite their higher cost, may offer superior performance due to their greater isotopic stability and minimal chromatographic shift relative to the unlabeled analyte. The choice of internal standard will ultimately depend on the specific requirements of the analytical method and the resources available.
Safety Operating Guide
Navigating the Safe Disposal of Dibenzazepinone-d4: A Procedural Guide
For researchers and scientists in the field of drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dibenzazepinone-d4, a deuterated analog within the dibenzazepine class of compounds, requires specific handling and disposal protocols to mitigate potential risks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with industry best practices and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough review of the compound's Safety Data Sheet (SDS) is critical. The SDS contains essential information regarding potential hazards, necessary precautions, and emergency responses.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory to prevent exposure. This includes:
-
Chemical-resistant gloves
-
Safety goggles with side-shields
-
A laboratory coat[1]
-
In instances where dust formation is possible, a particle respirator should be used[1]
Spill Management: In the event of a spill, solid material should be carefully swept up and placed into a suitable, sealed container for disposal[2]. It is crucial to avoid generating dust during this process.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service[1]. This ensures that the compound is managed in compliance with all federal, state, and local regulations.
-
Segregation: Do not mix this compound waste with other chemical waste streams[1]. It must be collected in a designated, clearly labeled, and securely sealed container.
-
Containerization: Ensure the waste container is in good condition, not leaking, and has a properly fitting cap. Makeshift covers are not acceptable.
-
Labeling: The container must be accurately labeled with the chemical name ("this compound") and any relevant hazard warnings.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Chemical incineration is the preferred method of disposal.
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the credentials of the disposal company.
Quantitative Safety and Disposal Data Summary
For quick reference, the following table summarizes key safety and disposal parameters for compounds in the dibenzazepine class.
| Parameter | Specification | Source |
| Primary Disposal Method | Chemical Incineration via a licensed waste disposal service. | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, particle respirator (if dust is present). | |
| Storage Conditions | Cool, dry, well-ventilated area. Away from strong oxidizing agents. | |
| Spill Containment | Sweep solid material into a suitable, closed container for disposal. | |
| Waste Segregation | Collect in a designated, properly labeled, and sealed container. Do not mix with other waste. |
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical neutralization or degradation of this compound as a standard disposal method. The established and recommended procedure is incineration by a certified facility to ensure complete destruction of the compound and prevent environmental contamination.
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound in a laboratory setting is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dibenzazepinone-d4
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is recommended when handling Dibenzazepinone-d4.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber or PVC gloves are recommended.[3] Gloves must be inspected before use. For handling hazardous drugs, wearing two pairs of gloves is often recommended. |
| Skin and Body Protection | Protective clothing to prevent skin contact. | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory Protection | Use in a well-ventilated area. | If ventilation is inadequate, use an approved respirator. Work should ideally be conducted in a chemical fume hood. |
Operational Plan: Handling and Disposal
Handling Protocol:
-
Preparation: Work in a designated, well-ventilated area, preferably within a chemical fume hood. Ensure a safety shower and eye wash station are accessible.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid inhalation, contact with eyes, and skin. Avoid the formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Long-term storage at 2-8°C is recommended.
-
After Handling: Wash hands thoroughly after handling the compound.
Spill Response:
-
Evacuate and Secure: Immediately evacuate unnecessary personnel and secure the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For minor spills, absorb the spill with an inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment.
Disposal Plan:
All materials that have come into contact with this compound should be treated as chemical waste.
-
Waste Identification and Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) office.
-
Waste Container: Use a compatible, leak-proof container for waste collection.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other constituents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for a hazardous waste pickup through your institution's EHS office. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
